Triazophos-D5
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N3O3PS |
|---|---|
Molecular Weight |
318.35 g/mol |
IUPAC Name |
diethoxy-[[1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,4-triazol-3-yl]oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D |
InChI Key |
AMFGTOFWMRQMEM-CFEWMVNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=NC(=N2)OP(=S)(OCC)OCC)[2H])[2H] |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NN(C=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Triazophos-D5: Chemical Structure, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Triazophos-D5, a deuterated isotopologue of the organophosphate insecticide Triazophos. This document details its chemical structure, physicochemical properties, and mechanism of action as an acetylcholinesterase inhibitor. Furthermore, it outlines detailed experimental protocols for its analysis and a proposed synthetic pathway. The information is intended to serve as a valuable resource for researchers and professionals engaged in pesticide analysis, environmental science, and toxicology.
Chemical Identity and Physicochemical Properties
This compound is a stable isotope-labeled version of Triazophos, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This labeling makes it an ideal internal standard for quantitative analysis of Triazophos in various matrices by mass spectrometry.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Analyte Name | Triazophos D5 (Phenyl D5) |
| CAS Number | 1773496-62-0 |
| Molecular Formula | C₁₂H₁₁D₅N₃O₃PS |
| Molecular Weight | 318.34 g/mol |
| IUPAC Name | diethoxy-[[1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,4-triazol-3-yl]oxy]-sulfanylidene-λ⁵-phosphane |
| SMILES | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])n2cnc(OP(=S)(OCC)OCC)n2 |
| InChI | InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D |
| Unlabeled CAS No. | 24017-47-8 |
Table 2: Physicochemical Properties of Triazophos (and this compound)*
| Property | Value | Reference(s) |
| Appearance | Pale yellow to yellowish-brown oily liquid | [1][2] |
| Melting Point | 0-5 °C | [1][2] |
| Boiling Point | Decomposes at temperatures above 140 °C | [3] |
| Density | 1.247 - 1.25 g/cm³ at 20 °C | |
| Vapor Pressure | 2.9 x 10⁻⁶ mm Hg at 30 °C | |
| Water Solubility | 30-40 mg/L at 20 °C | |
| Solubility in Organic Solvents (at 20 °C) | Readily soluble in acetone, dichloromethane, methanol, isopropanol, and ethyl acetate (>500 g/L); n-hexane (11.1 g/L) | |
| logP (Octanol-Water Partition Coefficient) | 3.34 - 3.55 | |
| pKa (Predicted) | -0.15 ± 0.50 |
*Physicochemical properties are for the unlabeled Triazophos, as isotopic labeling with deuterium is not expected to significantly alter these values.
Mechanism of Action: Acetylcholinesterase Inhibition
Triazophos, like other organophosphate pesticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.
The organophosphate group of Triazophos is a potent electrophile that reacts with the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This covalent modification inactivates the enzyme, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing a range of neurotoxic effects, including tremors, convulsions, paralysis, and ultimately, death.
Experimental Protocols
Synthesis of this compound (Proposed Route)
Step 1: Synthesis of 1-Phenyl-d5-3-hydroxy-1H-1,2,4-triazole
This precursor can be synthesized from deuterated aniline (aniline-d5) and ethyl carbamate, followed by cyclization.
-
Reaction of Aniline-d5 with Phosgene: Aniline-d5 is reacted with phosgene to form phenyl-d5 isocyanate.
-
Formation of Hydrazine Carboxamide: The resulting isocyanate is then reacted with hydrazine to form 1-(phenyl-d5)semicarbazide.
-
Cyclization: The semicarbazide undergoes cyclization in the presence of a suitable reagent, such as formamide or by heating, to yield 1-phenyl-d5-1H-1,2,4-triazol-3(2H)-one. Tautomerization will lead to the desired 1-phenyl-d5-3-hydroxy-1H-1,2,4-triazole.
Step 2: Synthesis of this compound
The final step involves the reaction of the deuterated triazole with diethoxythiophosphoryl chloride.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1-phenyl-d5-3-hydroxy-1H-1,2,4-triazole in a suitable aprotic solvent such as acetone or acetonitrile.
-
Base Addition: Add a stoichiometric amount of a base, such as triethylamine or potassium carbonate, to the solution to deprotonate the hydroxyl group of the triazole.
-
Phosphorylation: Cool the reaction mixture in an ice bath and slowly add diethoxythiophosphoryl chloride dropwise while maintaining the temperature below 10 °C.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC). Filter the reaction mixture to remove the salt byproduct. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Analytical Method: Quantification of Triazophos in Agricultural Products by LC-MS/MS
This protocol describes a general method for the extraction and quantification of Triazophos from a fruit or vegetable matrix using this compound as an internal standard.
3.2.1. Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile.
-
Extraction: Add 10 mL of acetonitrile and vortex for 1 minute. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3.2.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Triazophos: Monitor at least two transitions (e.g., precursor ion m/z 314.1 -> product ions).
-
This compound: Monitor the corresponding transition (e.g., precursor ion m/z 319.1 -> product ions).
-
-
Quantification: The concentration of Triazophos is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
-
Conclusion
This compound is an essential tool for the accurate and reliable quantification of Triazophos residues in various environmental and biological samples. This guide has provided a detailed summary of its chemical and physical properties, its mechanism of action as an acetylcholinesterase inhibitor, and practical experimental protocols for its synthesis and analytical application. The information presented herein is intended to support researchers in their efforts to monitor and understand the environmental fate and toxicological impact of this organophosphate pesticide.
References
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Triazophos-D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Triazophos-D5, a deuterated internal standard crucial for the accurate quantification of the organophosphate insecticide Triazophos in various matrices. This document outlines the synthetic pathways, detailed experimental protocols, and data presentation to support researchers in the fields of analytical chemistry, environmental science, and toxicology.
Introduction
Triazophos is a broad-spectrum insecticide and nematicide widely used in agriculture. Due to its potential toxicity and environmental persistence, monitoring its residue levels is of paramount importance. Stable isotope-labeled internal standards, such as this compound, are essential for precise and accurate quantification using mass spectrometry-based methods. The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass shift, enabling reliable differentiation from the unlabeled analyte.
This guide details a plausible and robust synthetic route for this compound, starting from commercially available deuterated precursors. The synthesis involves three main stages:
-
Preparation of Deuterated 1-Phenyl-1H-1,2,4-triazol-3-ol (Intermediate A-D5): This involves the synthesis of the deuterated triazole heterocyclic core.
-
Synthesis of O,O-diethyl phosphorochloridothioate (Intermediate B): This is the phosphorylating agent required for the final coupling step.
-
Coupling of Intermediates to Yield this compound: The final step involves the reaction between the deuterated triazole and the phosphorylating agent.
Synthesis of this compound
The overall synthetic scheme for this compound is presented below. The key strategic consideration is the introduction of the deuterium atoms at an early and efficient stage of the synthesis.
Triazophos-D5: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical parameters detailed in a Certificate of Analysis (CoA) for the deuterated organophosphate insecticide, Triazophos-D5. Understanding the purity, identity, and isotopic enrichment of this analytical standard is paramount for its effective use in research and drug development, particularly in metabolic studies, environmental analysis, and as an internal standard in mass spectrometry-based quantification.
Certificate of Analysis: Summary of Quantitative Data
A Certificate of Analysis for a high-purity reference material like this compound provides a comprehensive summary of its chemical and physical properties. The following tables represent typical data found on a CoA for this compound.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Compound Name | This compound (phenyl-D5) |
| CAS Number | 1773496-62-0 |
| Molecular Formula | C₁₂H₁₁D₅N₃O₃PS |
| Molecular Weight | 318.34 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in most organic solvents (e.g., acetonitrile, methanol, dichloromethane) |
| Storage Condition | -20°C in a tightly sealed container, protected from light |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Result | Uncertainty |
| Chemical Purity | ¹H-NMR | ≥98.0% | ± 0.5% |
| Isotopic Purity (D5) | HRMS | ≥99.0 atom % D | ± 0.2% |
| Isotopic Distribution | HRMS | D5 > 99%, D4 < 1%, D0-D3 not detected | N/A |
Experimental Protocols
The accurate characterization of this compound requires robust analytical methodologies to confirm its identity, and determine its chemical and isotopic purity.
Identity Confirmation
The structural integrity of this compound is confirmed using a combination of spectroscopic techniques.
-
¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The absence of proton signals in the phenyl region of the spectrum confirms the successful deuteration of the phenyl ring. The remaining proton signals corresponding to the ethyl groups are verified against the spectrum of a non-deuterated Triazophos reference standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to the theoretical mass of the D5 isotopologue.
Chemical Purity Determination
The chemical purity is a measure of the percentage of the target compound in the material, excluding isotopic variations and residual solvents.
-
Method: Quantitative ¹H-NMR (qNMR) spectroscopy is a primary method for determining chemical purity.
-
Protocol:
-
An accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a certified internal standard of known purity and concentration (e.g., maleic anhydride).
-
The ¹H-NMR spectrum is acquired under quantitative conditions, ensuring complete relaxation of all relevant signals.
-
The purity of this compound is calculated by comparing the integral of a characteristic proton signal from the analyte (e.g., the methylene protons of the ethyl groups) to the integral of a known signal from the internal standard.
-
Isotopic Purity and Enrichment Analysis
Isotopic purity and enrichment are critical parameters for a deuterated standard, ensuring its utility as an internal standard.
-
Method: High-Resolution Mass Spectrometry (HRMS) is the primary technique for this analysis.
-
Protocol:
-
A dilute solution of this compound is prepared in a suitable solvent.
-
The solution is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography.
-
A high-resolution mass spectrum is acquired in the region of the molecular ion.
-
The relative intensities of the ion corresponding to the fully deuterated (D5) species and any less-deuterated species (D0 to D4) are measured.
-
The isotopic purity is calculated as the percentage of the D5 species relative to the sum of all isotopologue species.
-
Workflow for Certification of a Reference Material
The following diagram illustrates the general workflow for the certification of a chemical reference material like this compound, from synthesis to the final Certificate of Analysis.
Caption: General workflow for the certification of a chemical reference material.
This technical guide provides a foundational understanding of the critical quality attributes of this compound as a certified reference material. For specific applications, users should always refer to the Certificate of Analysis provided by the manufacturer for detailed specifications and handling instructions.
Stability of Triazophos-D5 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the stability of the deuterated organophosphate insecticide, Triazophos-D5, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other analytical applications where its stability in solution is critical.
Disclaimer: Specific quantitative stability data for this compound in organic solvents is not extensively available in peer-reviewed literature. The information presented herein is largely based on data for its non-deuterated analogue, Triazophos, under the reasonable assumption that the deuterium labeling on the phenyl ring does not significantly alter its chemical stability in organic solvents. This guide emphasizes general stability considerations for organophosphates and outlines best practices for handling and storing this compound solutions.
Introduction to this compound
Triazophos is a broad-spectrum organophosphate insecticide and acaricide.[1] Its deuterated isotopologue, this compound, is commonly used as an internal standard in analytical chemistry for the quantification of Triazophos residues in various matrices. Accurate quantification relies on the stability of the internal standard in the solvent used for sample preparation and analysis. Degradation of this compound can lead to inaccurate analytical results.
Chemical Structure:
-
Triazophos: O,O-diethyl O-1-phenyl-1H-1,2,4-triazol-3-yl phosphorothioate
-
This compound: O,O-diethyl O-1-(phenyl-d5)-1H-1,2,4-triazol-3-yl phosphorothioate
The deuterium labeling is on the phenyl ring, a site not directly involved in the most common degradation pathways of organophosphates, which typically involve the phosphate ester bonds.
Solubility of Triazophos in Organic Solvents
The solubility of a compound is a primary indicator of its suitability for use with a particular solvent. High solubility is generally desired for preparing stock solutions and analytical standards. Triazophos is readily soluble in most common organic solvents.[1][2]
| Organic Solvent | Solubility (g/L at 20°C) | Reference |
| Acetone | >500 | [3] |
| Dichloromethane | >500 | [3] |
| Methanol | >500 | |
| Isopropanol | >500 | |
| Ethyl Acetate | >500 | |
| Toluene | >500 | |
| n-Hexane | 11.1 |
Stability of Triazophos in Organic Solvents
One study investigating the stability of 89 pesticides in six organic solvents (methanol, ethanol, 2-propanol, ethyl acetate, n-hexane, and acetone) found that most of the tested pesticides were stable during storage for 6 hours at room temperature in the dark. While Triazophos was included in the study, it was not listed among the unstable compounds, suggesting it exhibits good short-term stability in these common laboratory solvents under these conditions.
Organophosphates, in general, are susceptible to hydrolysis. While this is a primary concern in aqueous solutions, the presence of water as a contaminant in organic solvents can promote degradation. Protic solvents, such as alcohols (methanol, ethanol), may also participate in solvolysis reactions, although this is generally slower than hydrolysis. Aprotic solvents, such as acetone, ethyl acetate, dichloromethane, and hexane, are generally considered better choices for the long-term storage of organophosphate standards, provided they are of high purity and are stored under anhydrous conditions.
Factors Influencing Stability:
Several factors can influence the stability of this compound in organic solvents:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. For every 10°C rise in temperature, the chemical reaction rate can double.
-
Light: Photodegradation can occur, especially if the compound is exposed to UV light. Solutions should be stored in amber vials or in the dark.
-
pH (in case of water contamination): Triazophos is hydrolyzed by aqueous acids and alkalis. The presence of acidic or basic impurities in the solvent or on the glassware can catalyze degradation.
-
Solvent Purity: The presence of impurities, particularly water, can significantly impact stability. High-purity, analytical grade solvents are recommended.
The following diagram illustrates the key factors that can affect the stability of a pesticide like this compound in an organic solvent.
References
Degradation Pathways of Triazophos and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazophos, an organophosphorus pesticide, is extensively used in agriculture to control a wide range of insect pests. However, its persistence in the environment and the potential toxicity of its degradation products are of significant concern. Understanding the degradation pathways of Triazophos and the biological activities of its metabolites is crucial for environmental risk assessment and the development of effective bioremediation strategies. This technical guide provides a comprehensive overview of the microbial and photochemical degradation of Triazophos, detailing the metabolic pathways, quantitative degradation data, and experimental methodologies.
Degradation Pathways of Triazophos
Triazophos undergoes degradation in the environment through various mechanisms, primarily microbial degradation, photochemical degradation, and hydrolysis. These processes lead to the formation of several intermediate metabolites, which may possess their own toxicological properties.
Microbial Degradation
Microorganisms play a crucial role in the detoxification of Triazophos in soil and water. Several bacterial strains have been identified that can utilize Triazophos as a source of carbon and/or nitrogen, breaking it down into less complex molecules.
A key initial step in the microbial degradation of Triazophos is the hydrolysis of the P-O ester bond, leading to the formation of 1-phenyl-3-hydroxy-1,2,4-triazole (PHT) and O,O-diethyl phosphorothioic acid.[1][2][3][4] Subsequently, the triazole ring of PHT is cleaved. For instance, the bacterium Diaphorobacter sp. TPD-1 further degrades PHT into (E)-1-formyl-2-phenyldiazene, which is then transformed into 2-phenylhydrazinecarboxylic acid and finally decarboxylated to phenylhydrazine.[2] Bacterial strains such as Pseudomonas kilonensis have also been shown to effectively degrade Triazophos, producing a variety of unique metabolites. Another bacterial strain, Klebsiella sp. E6, can utilize Triazophos as a sole nitrogen source, mineralizing PHT in the process.
dot
Caption: Microbial degradation pathway of Triazophos.
Photochemical Degradation (Photo-Fenton)
The photo-Fenton process, an advanced oxidation process, has been shown to be effective in degrading Triazophos in aqueous solutions. This method utilizes Fenton's reagent (Fe²⁺ and H₂O₂) in the presence of UV or solar light to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.
The degradation of Triazophos via the photo-Fenton process follows first-order kinetics. The reaction leads to the formation of several degradation products, including O,O-diethyl phosphorothioic acid, monoethyl phosphorothioic acid, phosphorothioic acid, 1-phenyl-3-hydroxy-1,2,4-triazole (PHT), and phenylsemicarbazine.
dot
Caption: Photo-Fenton degradation pathway of Triazophos.
Quantitative Data on Triazophos Degradation
The efficiency and rate of Triazophos degradation are influenced by various environmental factors. The following tables summarize key quantitative data from different degradation studies.
Table 1: Half-life of Triazophos under Various Conditions
| Degradation Method | Matrix | Conditions | Half-life (t½) | Reference(s) |
| Microbial Degradation | Soil | - | 7.93 days | |
| Wheat Plants | - | 5.22 days | ||
| Photo-Fenton | Aqueous Solution | UV-Fenton, 30°C, 1.0 x 10⁵ Lx | 27.3 min | |
| Aqueous Solution | UV-Fenton, 30°C, 2.0 x 10⁵ Lx | 9.1 min | ||
| Aqueous Solution | Solar-Fenton, 35°C, 1.0 - 1.2 x 10⁵ Lx | 11.2 min |
Table 2: Microbial Degradation Efficiency of Triazophos
| Bacterial Strain | Initial Concentration | Time | Degradation Efficiency | Reference(s) |
| Diaphorobacter sp. TPD-1 | 50 mg/L | 24 h | 100% | |
| Pseudomonas kilonensis | - | 9 days | 88.4 - 95.8% (in M-9 broth) | |
| Pseudomonas kilonensis | - | 9 days | 99.9% (in soil slurry) |
Experimental Protocols
Microbial Degradation of Triazophos by Diaphorobacter sp. TPD-1
This protocol describes the steps for studying the microbial degradation of Triazophos using an isolated bacterial strain.
dot
Caption: Workflow for microbial degradation analysis.
Detailed Steps:
-
Bacterial Strain and Culture Conditions: Diaphorobacter sp. TPD-1 is cultured in a mineral salt medium (MSM) with Triazophos as the sole carbon source. The culture is incubated at 30°C on a rotary shaker.
-
Degradation Experiment: A defined concentration of Triazophos (e.g., 50 mg/L) is added to the MSM. The medium is then inoculated with the bacterial culture. A control experiment with sterilized bacterial cells is run in parallel.
-
Sampling and Extraction: Aliquots of the culture are withdrawn at different time points (e.g., 0, 4, 8, 12, 24 hours). The samples are centrifuged, and the supernatant is extracted with an equal volume of dichloromethane.
-
Analytical Method: The concentrations of Triazophos and its metabolites in the extracts are determined by High-Performance Liquid Chromatography (HPLC) with a UV detector. Metabolite identification can be confirmed using tandem mass spectrometry (MS/MS).
Photo-Fenton Degradation of Triazophos
This protocol outlines the procedure for the photo-Fenton degradation of Triazophos in an aqueous solution.
dot
Caption: Workflow for photo-Fenton degradation analysis.
Detailed Steps:
-
Reaction Setup: The experiments are conducted in a photoreactor. An aqueous solution of Triazophos is prepared.
-
Optimal Conditions: The pH of the solution is adjusted to 3.0. Ferrous sulfate (FeSO₄) and hydrogen peroxide (H₂O₂) are added to achieve optimal concentrations of 0.3 mmol/L and 50 mmol/L, respectively.
-
Photoreaction: The solution is irradiated with a UV lamp or exposed to sunlight while being stirred continuously.
-
Sample Analysis: Samples are collected at different time points. The degradation of Triazophos is monitored, and the degradation products are identified using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., with trimethylsilyl).
Signaling Pathways and Metabolite Effects
The toxic effects of Triazophos and its metabolites are not only due to direct enzymatic inhibition but also through the disruption of cellular signaling pathways.
Triazophos has been identified as a potential endocrine disruptor, particularly affecting the hypothalamus-pituitary-adrenal (HPA) axis. Exposure to Triazophos can lead to a significant reduction in serum levels of adrenocorticotropic hormone (ACTH) and corticosterone.
The metabolites of Triazophos, such as PHT, may also contribute to endocrine disruption. In silico studies using molecular docking suggest that Triazophos and its metabolites can interact with various hormone receptors and enzymes involved in hormone biosynthesis, potentially disrupting endocrine functions.
Furthermore, organophosphorus compounds, in general, are known to induce oxidative stress and can modulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK signaling cascade is crucial for regulating various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway can lead to adverse cellular outcomes. While direct experimental evidence linking specific Triazophos metabolites to the MAPK or PI3K/Akt/mTOR pathways is still emerging, the structural similarities of metabolites like PHT to other bioactive triazole compounds suggest a potential for such interactions.
dot
Caption: Potential effects on signaling pathways.
Conclusion
The degradation of Triazophos is a complex process involving multiple pathways and resulting in a variety of metabolites. Both microbial and photochemical methods have demonstrated high efficiency in breaking down this pesticide. The primary metabolite, 1-phenyl-3-hydroxy-1,2,4-triazole (PHT), is a key intermediate in most degradation routes. While significant progress has been made in elucidating these degradation pathways, further research is needed to fully understand the toxicological profiles of all intermediate metabolites and their specific impacts on cellular signaling pathways. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further investigations in this critical area of environmental science and toxicology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the Biochemical Degradation Pathway of Triazophos and its Intermediate in Diaphorobacter sp. TPD-1 | Semantic Scholar [semanticscholar.org]
- 4. Identification of the biochemical degradation pathway of triazophos and its intermediate in Diaphorobacter sp. TPD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Triazophos for Risk Assessment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triazophos, an organophosphate pesticide, exerts its primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. This guide provides a comprehensive overview of the toxicological profile of Triazophos, synthesizing data from acute, sub-chronic, and chronic toxicity studies, as well as investigations into its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key toxicity studies, based on internationally recognized guidelines, are provided to aid in study design and interpretation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the molecular mechanisms and testing methodologies.
Physicochemical Properties and Formulations
Triazophos (IUPAC name: O,O-diethyl O-1-phenyl-1H-1,2,4-triazol-3-yl phosphorothioate) is a broad-spectrum insecticide and acaricide. It is a yellow-brown oily liquid with a molecular formula of C₁₂H₁₆N₃O₃PS. Due to its chemical nature, it is susceptible to hydrolysis, and its stability is influenced by pH and temperature. It is formulated in various concentrations, most commonly as an emulsifiable concentrate (EC).
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Following oral administration in rats, Triazophos is rapidly absorbed and extensively metabolized. The majority of the administered dose is excreted in the urine (approximately 76-83%) and feces (approximately 18-21%) within 48 hours.[1] The primary metabolic pathway involves the hydrolytic cleavage of the phosphate ester bond. Tissue distribution studies indicate low potential for bioaccumulation.[1]
Acute Toxicity
Triazophos exhibits high acute toxicity via the oral route. The acute oral LD50 values vary across species, with rodents being more sensitive than dogs.[1] Clinical signs of acute toxicity are consistent with cholinergic overstimulation and include tremors, salivation, lacrimation, and respiratory distress.[1]
Table 1: Acute Toxicity of Triazophos
| Species | Sex | Route of Administration | LD50 (mg/kg bw) | Reference |
| Rat | Male & Female | Oral | 26 - 82 | [1] |
| Mouse | Male & Female | Oral | 26 - 82 | |
| Guinea Pig | Male & Female | Oral | 26 - 82 | |
| Dog | Male | Oral | > 800 | |
| Dog | Female | Oral | ~ 500 | |
| Rat | Male | Dermal | > 2000 | |
| Rat | Female | Dermal | 1000 |
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
-
Test Animals: Healthy, young adult rats of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with free access to food and water, except for a brief fasting period before dosing.
-
Dose Levels: A stepwise procedure is used with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Procedure:
-
A group of three fasted animals is dosed with the starting dose.
-
Survival or death is observed within a specified period (typically 24-48 hours).
-
If mortality is observed, the next group of three animals is dosed at a lower fixed dose.
-
If no mortality is observed, the next group of three animals is dosed at a higher fixed dose.
-
This process is continued until the dose causing mortality is identified or no mortality is observed at the highest dose.
-
-
Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.
-
Endpoint: The LD50 is determined based on the dose at which mortality occurs.
Sub-chronic and Chronic Toxicity
Repeated dose studies in rodents have been conducted to evaluate the long-term effects of Triazophos. The primary effect observed is the inhibition of cholinesterase activity.
Table 2: Sub-chronic and Chronic Toxicity of Triazophos
| Species | Duration | Route | NOAEL (mg/kg bw/day) | Effects Observed at Higher Doses | Reference |
| Rat | 90 days | Oral (diet) | 0.5 | Inhibition of plasma and erythrocyte cholinesterase | |
| Rat | 2 years | Oral (diet) | 0.17 (3 ppm) | Inhibition of brain acetylcholinesterase, hyperplasia of the exocrine pancreas | |
| Mouse | 2 years | Oral (diet) | 4.5 (30 ppm) | Inhibition of brain acetylcholinesterase, slightly increased mortality | |
| Dog | 13 weeks | Oral (diet) | 0.01 | Inhibition of erythrocyte cholinesterase | |
| Dog | 52 weeks | Oral (diet) | 0.012 (0.4 ppm) | Inhibition of erythrocyte cholinesterase, persistent diarrhea at higher doses |
Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study provides information on the toxic effects of a substance following repeated oral administration for 90 days.
-
Test Animals: Young, healthy rats are used. Both sexes are required (at least 10 males and 10 females per group).
-
Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not mortality.
-
Administration: The test substance is administered daily, typically via the diet, drinking water, or gavage.
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at interim periods) for analysis of various parameters.
-
Ophthalmology: Examinations are performed before the start of the study and at termination.
-
-
Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically.
-
Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.
Genotoxicity and Carcinogenicity
Triazophos has been evaluated for its genotoxic and carcinogenic potential in a variety of assays.
Table 3: Genotoxicity and Carcinogenicity of Triazophos
| Test | System | Result | Reference |
| Ames Test | Salmonella typhimurium | Generally reported as non-mutagenic in several studies. However, some studies on formulations containing Triazophos have shown mixed results. | |
| In vivo Micronucleus Assay | Mouse bone marrow | Generally reported as negative. | |
| Carcinogenicity | Rat (2-year dietary) | No carcinogenic potential observed. | |
| Carcinogenicity | Mouse (2-year dietary) | No carcinogenic potential observed. |
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro assay is used to detect gene mutations.
-
Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Procedure:
-
The tester strains are exposed to the test substance at various concentrations.
-
The bacteria are then plated on a minimal agar medium lacking the required amino acid.
-
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Reproductive and Developmental Toxicity
Studies on the reproductive and developmental effects of Triazophos are crucial for risk assessment.
Table 4: Reproductive and Developmental Toxicity of Triazophos
| Species | Study Type | NOAEL (mg/kg bw/day) | Effects Observed at Higher Doses | Reference |
| Rat | Two-Generation Reproduction | Data not readily available in the provided search results. Standard studies would assess effects on fertility, gestation, and offspring viability. | - | |
| Rabbit | Developmental Toxicity (Teratogenicity) | Data not readily available in the provided search results. Standard studies would assess maternal toxicity and fetal abnormalities. | - |
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)
This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo and fetus.
-
Test Animals: Pregnant female rats or rabbits are used.
-
Dosing Period: The test substance is administered daily during the period of major organogenesis.
-
Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not severe toxicity or death.
-
Observations:
-
Maternal: Clinical signs, body weight, and food consumption are monitored throughout the study.
-
Fetal: Near term, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
-
Endpoints: The NOAELs for maternal toxicity and developmental toxicity are determined.
Neurotoxicity
The primary mechanism of Triazophos neurotoxicity is the inhibition of acetylcholinesterase. It can also induce delayed neurotoxicity.
Table 5: Neurotoxicity of Triazophos
| Endpoint | Species | Key Findings | Reference |
| Acetylcholinesterase Inhibition | Rat | Time- and brain region-dependent inhibition of AChE. | |
| Delayed Polyneuropathy | Hen | Triazophos can induce delayed neurotoxicity, characterized by ataxia and paralysis, following acute exposure. |
Experimental Protocol: Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure (OECD 418)
This study is specifically designed to assess the potential of organophosphorus compounds to cause delayed neurotoxicity.
-
Test Animals: Adult domestic hens, which are particularly sensitive to this toxic effect, are used.
-
Procedure: A single high dose of the test substance is administered orally. The animals are observed for 21 days for clinical signs of delayed neurotoxicity, such as ataxia and paralysis.
-
Biochemical Assessment: Neuropathy target esterase (NTE) activity in the brain and spinal cord is measured, as its inhibition is a key biochemical marker for the initiation of delayed polyneuropathy.
-
Histopathology: At the end of the observation period, nerve tissues (spinal cord and peripheral nerves) are examined microscopically for axonal degeneration and demyelination.
-
Endpoint: The study determines whether the substance has the potential to cause delayed neurotoxicity.
Mechanisms of Action and Signaling Pathways
Acetylcholinesterase Inhibition
The primary mechanism of action of Triazophos is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). By phosphorylating the serine hydroxyl group at the active site of AChE, Triazophos prevents the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh at cholinergic synapses, resulting in continuous stimulation of muscarinic and nicotinic receptors, which manifests as the clinical signs of cholinergic toxicity.
Other Potential Signaling Pathway Interactions
Emerging evidence suggests that Triazophos may interact with other signaling pathways beyond its primary effect on AChE. These interactions could contribute to its broader toxicological profile.
-
Hypothalamus-Pituitary-Adrenal (HPA) Axis: Triazophos has been shown to disrupt the HPA axis.
-
Nuclear Receptor Interactions: In silico studies suggest that Triazophos and its metabolites may interact with several nuclear receptors, including:
-
Glucocorticoid Receptor (GR)
-
Thyroid Hormone Receptors (TRs)
-
Androgen Receptor (AR)
-
Estrogen Receptor (ER)
-
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Triazophos may activate the AhR signaling pathway, which is involved in the metabolism of xenobiotics and can influence various cellular processes.
-
Mitochondrial Dysfunction: Triazophos can act as a disruptor of the mitochondrial membrane potential, which can lead to cellular dysfunction and apoptosis.
Risk Assessment
The toxicological data for Triazophos are used to establish an Acceptable Daily Intake (ADI) for humans. The ADI is an estimate of the amount of a substance in food or drinking water that can be ingested daily over a lifetime without an appreciable health risk. It is derived from the NOAEL of the most sensitive species in the most relevant study, with the application of an uncertainty factor.
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has established an ADI for Triazophos of 0-0.001 mg/kg body weight . This value is based on the NOAEL from long-term toxicity studies and takes into account the potential for delayed neurotoxicity.
Conclusion
Triazophos is a potent organophosphate pesticide with a well-characterized primary mechanism of toxicity involving the inhibition of acetylcholinesterase. Its toxicological profile is marked by high acute toxicity and the potential for delayed neurotoxicity. Sub-chronic and chronic studies have established NOAELs based on cholinesterase inhibition. While current evidence does not suggest a carcinogenic potential, its interaction with various endocrine and cellular signaling pathways warrants further investigation to fully understand its long-term health effects. The established ADI provides a basis for regulatory limits to protect human health. This guide serves as a comprehensive resource for professionals involved in the risk assessment and management of Triazophos.
References
In-Depth Technical Guide to the Physical and Chemical Properties of Triazophos-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazophos-D5 is the deuterated analog of Triazophos, an organophosphate insecticide. The incorporation of five deuterium atoms on the phenyl ring makes it a valuable internal standard for quantitative analysis of Triazophos residues in various matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its mechanism of action.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated Triazophos are included for comparison.
| Property | This compound | Triazophos |
| CAS Number | 1773496-62-0[1][2][3][4] | 24017-47-8[5] |
| Molecular Formula | C₁₂H₁₁D₅N₃O₃PS | C₁₂H₁₆N₃O₃PS |
| Molecular Weight | 318.34 g/mol | 313.31 g/mol |
| Appearance | Pale yellow liquid | Yellowish-brown oily liquid |
| Melting Point | 0-5 °C | 0-5 °C |
| Boiling Point | Decomposes above 140 °C | Decomposes above 140 °C |
| Solubility in Water | Soluble | 30-40 mg/L |
| Solubility in Organic Solvents | Soluble in acetone, dichloromethane, methanol, isopropanol, ethyl acetate | Soluble in acetone, dichloromethane, methanol, isopropanol, ethyl acetate |
| Density | No data available | ~1.24 g/cm³ |
| Vapor Pressure | No data available | 0.39 mPa |
| Log P (Octanol-Water Partition Coefficient) | No data available | 3.34 |
| pKa | The 1,2,4-triazole ring has a pKa of 10.26 for deprotonation and the protonated form has a pKa of 2.19. | The 1,2,4-triazole ring has a pKa of 10.26 for deprotonation and the protonated form has a pKa of 2.19. |
| Storage Temperature | 2-8 °C | Ambient |
| IUPAC Name | diethoxy-[[1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,4-triazol-3-yl]oxy]-sulfanylidene-λ⁵-phosphane | O,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) phosphorothioate |
| InChI | InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D | InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
| SMILES | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])n2cnc(OP(=S)(OCC)OCC)n2 | CCOP(=S)(OCC)OC1=NN(C=N1)C2=CC=CC=C2 |
| Accurate Mass | 318.0964 | 313.0650 |
Mechanism of Action: Acetylcholinesterase Inhibition
Triazophos, like other organophosphate insecticides, exerts its toxic effects through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. The inhibition of AChE by Triazophos leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, which ultimately causes paralysis and death of the target pest.
Experimental Protocols
Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices.
Materials:
-
Homogenized sample (e.g., fruits, vegetables)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented samples)
-
C18 sorbent (optional, for fatty samples)
-
50 mL and 15 mL centrifuge tubes
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate internal standard solution, such as this compound.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute and then centrifuge at ≥1500 rcf for 5 minutes.
-
Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA per mL of extract.
-
For samples with high pigment content, add 50 mg of GCB. For fatty samples, add 50 mg of C18.
-
Vortex for 30 seconds and centrifuge at ≥1500 rcf for 5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Instrumentation:
-
Gas chromatograph coupled to a triple quadrupole mass spectrometer.
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 150 °C at 25 °C/min, then ramp to 300 °C at 5 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Triazophos:
-
Quantifier: m/z 313 -> 161
-
Qualifier: m/z 313 -> 133
-
-
MRM Transitions for this compound:
-
Quantifier: m/z 318 -> 166
-
Qualifier: m/z 318 -> 133
-
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Triazophos:
-
Quantifier: m/z 314 -> 162
-
Qualifier: m/z 314 -> 134
-
-
MRM Transitions for this compound:
-
Quantifier: m/z 319 -> 167
-
Qualifier: m/z 319 -> 134
-
Spectral Data
Mass Spectrometry
The electron ionization mass spectrum of Triazophos shows a molecular ion peak at m/z 313. Key fragment ions are observed at m/z 161 (corresponding to the diethoxythiophosphoryl moiety) and m/z 133. For this compound, the molecular ion is expected at m/z 318, with a key fragment ion from the deuterated phenyl-triazole moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum of Triazophos would show characteristic signals for the ethyl groups (a triplet and a quartet) and the protons on the phenyl and triazole rings. In the spectrum of this compound, the signals corresponding to the phenyl protons would be absent due to deuterium substitution.
-
¹³C NMR: The spectrum would show signals for the carbons of the ethyl, phenyl, and triazole groups. The signals for the deuterated phenyl carbons in this compound would be significantly attenuated and split into multiplets due to C-D coupling.
-
³¹P NMR: A single signal is expected in the phosphothionate region.
Infrared (IR) Spectroscopy
The IR spectrum of Triazophos would exhibit characteristic absorption bands for P=S, P-O-C, C-N, and aromatic C-H stretching and bending vibrations. The spectrum of this compound would show a shift in the C-H stretching and bending vibrations of the phenyl ring to lower wavenumbers due to the C-D bonds.
Safety and Handling
This compound, as a deuterated analog of an organophosphate insecticide, should be handled with care in a laboratory setting. It is classified as harmful if swallowed and toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of this compound, its mechanism of action, and established analytical methodologies. The provided information is intended to be a valuable resource for researchers and scientists working with this compound in the fields of analytical chemistry, environmental science, and drug development. The use of this compound as an internal standard is crucial for the accurate quantification of Triazophos residues, contributing to food safety and environmental monitoring.
References
An In-depth Technical Guide to the Core Mechanism of Action of Triazophos
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triazophos, an organophosphate pesticide, exerts its primary toxicological effect through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide elucidates the core mechanism of action of Triazophos, delving into its biochemical interactions and downstream physiological consequences. Furthermore, it explores secondary mechanisms, including endocrine disruption and interactions with various cellular receptors, which contribute to its broader toxicological profile. This document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for research and development professionals.
Primary Mechanism of Action: Acetylcholinesterase Inhibition
The principal mechanism of action of Triazophos is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[1][2][3][4]
Biochemical Interaction
Triazophos, being a phosphorothioate, is metabolically activated in vivo to its oxygen analog, triazophos-oxon. This active metabolite is a potent inhibitor of AChE. The phosphorus atom of triazophos-oxon is electrophilic and reacts with a serine hydroxyl group in the active site of AChE. This reaction forms a stable, phosphorylated enzyme that is resistant to hydrolysis, leading to the irreversible inactivation of AChE.
Physiological Consequences
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[1] This excess acetylcholine results in the continuous stimulation of cholinergic receptors, both muscarinic and nicotinic. The overstimulation of these receptors leads to a cascade of physiological effects, including:
-
Muscarinic Effects: Increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).
-
Nicotinic Effects: Muscle fasciculations, cramping, and eventually paralysis.
-
Central Nervous System Effects: Tremors, convulsions, ataxia, and respiratory depression, which is often the ultimate cause of death.
Secondary Mechanisms of Action
Beyond its primary role as an AChE inhibitor, Triazophos has been shown to interact with other biological pathways, contributing to its overall toxicity.
Endocrine Disruption
Triazophos has been identified as an endocrine-disrupting chemical, primarily affecting the hypothalamus-pituitary-adrenal (HPA) axis. Studies have shown that exposure to Triazophos can lead to a significant reduction in the serum levels of adrenocorticotropic hormone (ACTH) and corticosterone. Molecular docking studies suggest that Triazophos may act as an antagonist to the glucocorticoid receptor.
Interaction with Nuclear Receptors
Triazophos and its metabolites have been shown to interact with several nuclear receptors, suggesting a broader impact on cellular signaling and gene regulation:
-
Pregnane X Receptor (PXR): Triazophos can act as an activator of PXR, a key regulator of xenobiotic metabolism.
-
Aryl Hydrocarbon Receptor (AhR): Triazophos has been identified as a potential activator of the AhR signaling pathway.
-
Other Receptors: In silico and in vitro studies suggest potential interactions with the Vitamin D Receptor (VDR), Estrogen Receptor Alpha (ER-alpha), and the Constitutive Androstane Receptor (CAR).
Mitochondrial Dysfunction
There is evidence to suggest that Triazophos can induce mitochondrial dysfunction by disrupting the mitochondrial membrane potential. This can lead to oxidative stress and contribute to cellular damage.
Quantitative Data
The following tables summarize key quantitative data related to the toxicological profile of Triazophos.
| Toxicity Endpoint | Test Species | Value | Reference |
| Acute Oral LD50 | Rat | 26-82 mg/kg | |
| Acute Oral LD50 | Mouse | 26-82 mg/kg | |
| Acute Oral LD50 | Guinea Pig | 26-82 mg/kg | |
| Acute Oral LD50 | Dog | up to 500 mg/kg |
| Effect | Test System | Dose/Concentration | Observed Effect | Reference |
| Endocrine Disruption | Adult male Wistar rats | 0.164 and 1.64 mg/kg bodyweight for 24 weeks | Significant reduction in serum adrenocorticotropic hormone and corticosterone | |
| Immunotoxicity | Freshwater teleost (Channa punctatus) leucocytes | 0.5 and 1 µg/ml | Significant reduction in mitogen-induced lymphocyte proliferation |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a common colorimetric method to determine the in vitro inhibition of AChE by Triazophos.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Triazophos (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Triazophos in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of DTNB solution, and 20 µL of the Triazophos solution at different concentrations to the respective wells.
-
Add 10 µL of AChE solution to each well and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of Triazophos compared to a control without the inhibitor.
-
The IC50 value (the concentration of Triazophos that causes 50% inhibition of AChE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nuclear Receptor Activation Assay (Reporter Gene Assay)
This protocol describes a cell-based reporter gene assay to assess the activation of nuclear receptors like PXR or AhR by Triazophos.
Materials:
-
Hepatoma cell line (e.g., HepG2) stably transfected with a PXR or AhR expression vector and a reporter plasmid containing a responsive element driving a luciferase gene.
-
Cell culture medium and supplements.
-
Triazophos (dissolved in a suitable solvent, e.g., DMSO).
-
Positive control agonist (e.g., rifampicin for PXR, TCDD for AhR).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of Triazophos or the positive control. Include a vehicle control (DMSO).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein content or a viability dye).
-
The fold induction of luciferase activity relative to the vehicle control indicates the level of receptor activation.
Conclusion
The primary mechanism of action of Triazophos is the potent and irreversible inhibition of acetylcholinesterase, leading to severe neurotoxicity. However, a comprehensive understanding of its toxicological profile requires consideration of its secondary effects, including endocrine disruption and interactions with various nuclear receptors. The data and protocols presented in this guide provide a foundation for further research into the detailed molecular interactions of Triazophos and the development of potential therapeutic interventions for organophosphate poisoning. The multifaceted nature of Triazophos's biological activity underscores the importance of a systems-level approach in toxicological and pharmacological research.
References
- 1. researchgate.net [researchgate.net]
- 2. 872. Triazophos (Pesticide residues in food: 1993 evaluations Part II Toxicology) [inchem.org]
- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Triazophos-D5: Supplier and Purchasing Information
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a technical resource for professionals seeking to procure Triazophos-D5 for analytical and research purposes. This compound is the deuterated form of Triazophos, an organophosphate insecticide.[1][2] As a stable isotope-labeled compound, it is primarily utilized as an internal standard in quantitative analysis, particularly in chromatography-mass spectrometry techniques, to ensure the accuracy and reliability of results.[3]
Procurement and Supplier Information
This compound is available from several specialized chemical suppliers that provide reference standards for analytical testing. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the identity, purity, and concentration of the material.[4][5] Pricing is typically available upon request, and quantities are generally offered in milligram increments.
Table 1: Summary of this compound Suppliers and Technical Data
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities |
| LGC Standards | Triazophos D5 (Phenyl D5) | 1773496-62-0 | C₁₂H₁₁D₅N₃O₃PS | 318.34 | 1 mg, 5 mg, 10 mg |
| HPC Standards Inc. | D5-Triazophos | 1773496-62-0 | C₁₂H₁₁D₅N₃O₃PS | 318.34 | 1x10 mg |
| MedChemExpress (MCE) | This compound | 1773496-62-0 | C₁₂H₁₆N₃O₃PS | Not specified | Samples available |
| Supelco (via SLS Ireland) | Triazophos-(phenyl-d5) | Not Specified | Not Specified | Not Specified | 10 mg (Discontinued) |
Note: The molecular formula for this compound provided by LGC Standards and HPC Standards Inc. (C₁₂H₁₁D₅N₃O₃PS) accurately reflects the deuteration on the phenyl group. Data should always be confirmed with the supplier's Certificate of Analysis.
Experimental Protocols and Methodologies
Detailed, specific experimental protocols for this compound are not typically provided by suppliers. As an analytical standard, its application is dependent on the specific matrix (e.g., water, soil, biological tissue) and the analytical instrumentation being used. Researchers are expected to develop and validate their own analytical methods based on established scientific literature and guidelines.
A general workflow for the use of this compound as an internal standard in a quantitative analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), would involve the following steps:
-
Sample Preparation: The sample of interest is extracted to isolate the target analyte (unlabeled Triazophos).
-
Internal Standard Spiking: A precise and known amount of this compound is added to the sample extract.
-
Instrumental Analysis: The spiked extract is injected into the GC-MS or LC-MS system.
-
Data Analysis: The signal intensity of the target analyte is measured relative to the signal intensity of the this compound internal standard. This ratio is used to calculate the concentration of the analyte in the original sample, correcting for any sample loss during preparation or variations in instrument response.
Logical Workflow for Procurement and Use
The process of acquiring and utilizing an analytical standard like this compound follows a structured workflow from initial identification of need to final data analysis.
Caption: Workflow for Analytical Standard Procurement and Use.
References
- 1. chembk.com [chembk.com]
- 2. Triazophos-(phenyl-d5) Pesticide Effective Crop Protection at an Affordable Price [nacchemical.com]
- 3. Atrazine-d5 PESTANAL®, analytical standard | 163165-75-1 [sigmaaldrich.com]
- 4. Triazophos D5 (phenyl D5) | LGC Standards [lgcstandards.com]
- 5. future4200.com [future4200.com]
Methodological & Application
Application Note: Determination of Triazophos in Fruit Matrices using LC-MS/MS with a Triazophos-D5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazophos is an organophosphate insecticide and acaricide used on a variety of crops to control a broad spectrum of pests. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Triazophos in food commodities, including fruits. Accurate and sensitive analytical methods are therefore essential to ensure food safety and compliance with these regulations.
This application note details a robust and reliable method for the quantification of Triazophos in various fruit matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which is widely adopted for multi-residue pesticide analysis in food samples due to its simplicity and efficiency.[1][2][3] To enhance accuracy and precision by compensating for matrix effects and variations in sample processing, a deuterated internal standard, Triazophos-D5, is utilized.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)
-
Standards: Triazophos certified reference material, this compound certified reference material
-
QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate
-
Dispersive SPE (d-SPE): Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate.
Sample Preparation: QuEChERS Protocol
-
Homogenization: Weigh 10 g of a representative, homogenized fruit sample into a 50 mL centrifuge tube. For dry samples like raisins, rehydration with an appropriate amount of water may be necessary before homogenization.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥ 10,000 rpm) for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and dilute it with an appropriate solvent (e.g., mobile phase initial conditions) for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used for pesticide analysis.
-
Mobile Phase:
-
A: 5 mM Ammonium formate and 0.1% formic acid in water
-
B: 5 mM Ammonium formate and 0.1% formic acid in methanol
-
-
Gradient Elution: A typical gradient would start with a high aqueous percentage and ramp up to a high organic percentage to elute the analytes.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following table summarizes the quantitative parameters for the LC-MS/MS analysis of Triazophos.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Quantifier) | Collision Energy (eV) (Qualifier) |
| Triazophos | 314.1 | 162.0 | 119.0 | 20 | 35 |
| This compound* | 319.1 | 167.0 | 124.0 | 20 | 35 |
Note: The MRM transitions for this compound are predicted based on a +5 Da shift from the native compound. These transitions should be confirmed by direct infusion of the this compound standard before use.
Method Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.003 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg[4] |
| Recovery | 70 - 120%[2] |
| Linearity (R²) | > 0.99 |
| Relative Standard Deviation (RSD) | < 20% |
Mandatory Visualizations
Caption: Experimental workflow for Triazophos analysis in fruit.
Caption: Relationship between analytical components.
References
Application Note: GC-MS/MS Analysis of Triazophos-D5 in Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazophos is an organophosphate insecticide and nematicide used in agriculture. Due to its potential toxicity and persistence in the environment, monitoring its residue levels in soil is crucial for environmental and food safety assessments. The use of a stable isotope-labeled internal standard, such as Triazophos-D5, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. This application note details a robust and sensitive method for the analysis of this compound in soil samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with a QuEChERS-based sample preparation protocol.
Experimental Protocols
-
Standards: Triazophos and this compound analytical standards.
-
Solvents: Acetonitrile (MeCN), HPLC grade.
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, and disodium citrate sesquihydrate.
-
Sorbents: Primary secondary amine (PSA) for dispersive solid-phase extraction (d-SPE).
-
Water: Deionized water.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of Triazophos from soil samples.
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Hydration (for dry soil): For dry soil samples, add an appropriate amount of deionized water to achieve a total water content of approximately 8-10 mL and allow it to hydrate for 30 minutes.
-
Internal Standard Spiking: Spike the sample with the this compound internal standard solution and vortex for 30 seconds.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.
-
Sample for Analysis: Transfer the final extract into an autosampler vial for GC-MS/MS analysis.
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
GC Conditions:
| Parameter | Value |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial temp 70°C for 2 min, ramp to 150°C at 25°C/min, then to 280°C at 8°C/min, hold for 10 min.[1] |
MS/MS Conditions (MRM):
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| Triazophos | 257.0 | 162.0 | 134.0 | 5 |
| This compound | 262.0 (inferred) | To be determined | To be determined | To be determined |
Note: The MRM transitions for this compound should be optimized experimentally.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of Triazophos in soil, based on typical method performance.[2][3]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.5 - 2 µg/kg |
| Limit of Quantification (LOQ) | 2 - 5 µg/kg |
| Linearity (r²) | > 0.99 |
| Recovery (%) | 70 - 120% |
| Relative Standard Deviation (RSD %) | < 20% |
Visualization of Experimental Workflow
Caption: Workflow for GC-MS/MS analysis of this compound in soil.
References
Application Note: High-Throughput Analysis of Triazophos in Vegetables using QuEChERS Extraction and LC-MS/MS
Abstract
This application note details a robust and efficient method for the determination of Triazophos residues in various vegetable matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Triazophos-D5, is incorporated to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues in food products to ensure consumer safety and regulatory compliance.
Introduction
Triazophos is an organophosphate insecticide and nematicide used on a variety of crops to control a broad spectrum of pests. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Triazophos in food commodities. Therefore, sensitive and reliable analytical methods are crucial for the routine monitoring of its residues in vegetables. The QuEChERS method has become the standard for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption. When coupled with the high selectivity and sensitivity of LC-MS/MS, it provides a powerful tool for the accurate quantification of pesticides at trace levels. The inclusion of an isotope-labeled internal standard, such as this compound, is a key component of a robust analytical method, as it effectively corrects for analyte loss during sample processing and compensates for matrix-induced signal suppression or enhancement.
Experimental
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).
-
Standards: Triazophos (≥98% purity), this compound (phenyl-d5, ≥98% purity).
-
QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate. Commercially available QuEChERS extraction salt packets are recommended for convenience and consistency.
-
Dispersive Solid-Phase Extraction (d-SPE) Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄. Commercially available d-SPE tubes are recommended.
-
Other Reagents: Formic acid (LC-MS grade).
Instrumentation
-
Homogenizer: High-speed blender or food processor.
-
Centrifuge: Capable of reaching at least 4000 x g.
-
LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Triazophos and this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions in acetonitrile to construct calibration curves.
-
Internal Standard Spiking Solution (10 µg/mL): Prepare a spiking solution of this compound in acetonitrile.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Weigh 10-15 g of a representative portion of the vegetable sample and homogenize it.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA, C18, and anhydrous MgSO₄. The choice of d-SPE components may be optimized depending on the vegetable matrix (e.g., for highly pigmented vegetables, graphitized carbon black (GCB) may be included, though it can affect the recovery of planar pesticides).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
Acidify with formic acid to improve the stability of the analyte.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of water and methanol (or acetonitrile), both containing a small amount of formic acid (e.g., 0.1%), is typically used.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ions for Triazophos and this compound should be optimized on the instrument.
Results and Discussion
The described method was validated for its performance in the analysis of Triazophos in various vegetable matrices. The validation parameters included linearity, recovery, precision (repeatability), and limits of detection (LOD) and quantification (LOQ).
Method Performance Data
The following tables summarize the quantitative data obtained from validation studies.
Table 1: LC-MS/MS MRM Transitions for Triazophos and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Triazophos | 314.1 | 162.0 | 119.0 |
| This compound | 319.1 | 167.0 | 124.0 |
Note: The MRM transitions for this compound are predicted based on a 5 Da mass shift in the phenyl ring and may require empirical optimization.
Table 2: Method Validation Data for Triazophos in Various Vegetables
| Vegetable Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) |
| Mixed Fruits & Vegetables | 10 | 90 - 105 | 10 - 17 |
| Cucumber | 10, 50, 100 | 83.1 - 123.5 | < 15 |
| Green Mustard | 10, 50, 100 | 83.1 - 123.5 | < 15 |
Table 3: Linearity, LOD, and LOQ for Triazophos
| Parameter | Value |
| Linearity Range (µg/L) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.005 µg/kg |
| Limit of Quantification (LOQ) | 0.01 µg/kg |
The use of this compound as an internal standard is crucial for mitigating matrix effects, which can vary significantly between different vegetable types. For instance, leafy green vegetables with high chlorophyll content may cause more signal suppression than root vegetables. The internal standard, being chemically identical to the analyte, co-elutes and experiences similar matrix effects, allowing for accurate correction of the analyte's response.
Workflow Diagram
Caption: QuEChERS extraction and cleanup workflow for Triazophos analysis in vegetables.
Conclusion
The QuEChERS extraction method followed by LC-MS/MS analysis provides a rapid, sensitive, and reliable approach for the determination of Triazophos in a variety of vegetable matrices. The incorporation of this compound as an internal standard is essential for achieving high accuracy and precision by compensating for matrix effects and procedural losses. The validation data demonstrates that the method is fit for purpose for routine monitoring of Triazophos residues in vegetables to ensure food safety.
Application Note: High-Throughput Quantification of Triazophos in Agricultural Matrices using LC-MS/MS with a Deuterated Internal Standard
For research use only. Not for use in diagnostic procedures.
Introduction
Triazophos is a broad-spectrum organophosphate insecticide and nematicide used to control a variety of pests on crops such as cotton, rice, and fruits. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Triazophos in food products. Accurate and sensitive analytical methods are therefore essential for monitoring its presence in agricultural and environmental samples. This application note describes a robust and sensitive method for the quantification of Triazophos using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Triazophos-D5 as an internal standard to ensure high accuracy and precision.
The method utilizes Multiple Reaction Monitoring (MRM) for the selective detection and quantification of Triazophos and its deuterated analog. The stable isotope-labeled internal standard (SIL-IS) compensates for matrix effects and variations in sample preparation and instrument response, leading to reliable and reproducible results.
Experimental
Target Analytes and Internal Standard
| Compound | Formula | Molecular Weight |
| Triazophos | C12H16N3O3PS | 313.31 |
| This compound | C12H11D5N3O3PS | 318.34 |
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Manufacturer's recommendation |
MRM Transitions
The determination of MRM transitions for Triazophos was based on previously published data.[1][2] The precursor ion for Triazophos is the [M+H]+ adduct at m/z 314.0.[1][2] For the deuterated internal standard, this compound, the precursor ion is shifted by +5 Da to m/z 319.0. The fragment ions for this compound are assumed to be the same as for the unlabeled compound, as the deuterium labeling is typically on a part of the molecule that does not fragment under standard collision-induced dissociation (CID) conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Triazophos (Quantifier) | 314.0 | 162.0 | 50 | 20 |
| Triazophos (Qualifier) | 314.0 | 119.0 | 50 | 35 |
| This compound (IS) | 319.0 | 162.0 | 50 | 20 |
Note: Collision energies are instrument-dependent and may require optimization.
Sample Preparation Protocol (QuEChERS)
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Triazophos from a fruit or vegetable matrix.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO4, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Final Extract:
-
Transfer the supernatant to an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratios of the Triazophos quantifier MRM transition to the this compound internal standard MRM transition. The qualifier transition for Triazophos is used for confirmation of the analyte's identity by ensuring the ion ratio is within acceptable limits.
Workflow Diagram
Caption: Experimental workflow for the quantification of Triazophos.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Triazophos in complex agricultural matrices. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results by compensating for matrix-induced signal suppression or enhancement and variations during sample processing. This method is suitable for high-throughput screening and quantitative analysis in routine food safety and environmental monitoring laboratories.
References
Determining the Optimal Internal Standard Concentration for Triazophos-D5 in Quantitative Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals engaged in the quantitative analysis of Triazophos using mass spectrometry-based methods.
Introduction: The use of a stable isotope-labeled internal standard is a critical practice in quantitative mass spectrometry to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1][2] Triazophos-D5, a deuterated analog of the organophosphorus pesticide Triazophos, is considered the "gold standard" internal standard for its analysis due to its similar chemical and physical properties.[1][3] This document provides a comprehensive protocol for determining the optimal concentration of this compound to be used as an internal standard in quantitative assays. The primary goal is to identify a concentration that yields a stable and reproducible signal, falls within the linear dynamic range of the instrument, and effectively compensates for matrix effects.[4]
Experimental Design and Rationale
The optimal concentration of an internal standard is not a fixed value but is dependent on the specific analytical method, instrument sensitivity, sample matrix, and the expected concentration range of the analyte, Triazophos. Therefore, an experimental approach is necessary to determine the ideal concentration for a given assay.
The core principle is to add a consistent amount of the internal standard to every sample, including calibration standards, quality control samples, and unknown samples. The quantification is then based on the ratio of the analyte's response to the internal standard's response. This ratio corrects for variations in sample extraction, injection volume, and matrix-induced signal suppression or enhancement.
A common practice is to select an internal standard concentration that is in the mid-range of the calibration curve for the analyte.
Experimental Protocol: Determining Optimal this compound Concentration
This protocol outlines the steps to systematically evaluate different concentrations of this compound to identify the most suitable one for your assay.
1. Preparation of Stock and Working Solutions:
-
Triazophos Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of Triazophos reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same solvent as the Triazophos stock solution.
-
Triazophos Working Solutions (Calibration Standards): From the Triazophos stock solution, prepare a series of working solutions to create a calibration curve covering the expected concentration range of the analyte in your samples.
-
This compound Working Solutions: From the this compound stock solution, prepare a series of working solutions at various concentrations (e.g., 10, 50, 100, 200, and 500 ng/mL). The exact concentrations should be chosen based on the sensitivity of the mass spectrometer and the expected analyte concentration.
2. Sample Preparation and Analysis:
The following sets of samples should be prepared to evaluate the performance of each this compound concentration:
-
Set A: Neat Solutions (Internal Standard Response in Solvent):
-
To a series of clean vials, add a constant, mid-range concentration of the Triazophos working solution.
-
Add a fixed volume of each of the different this compound working solutions to these vials.
-
Bring all samples to a final volume with the analysis solvent (e.g., mobile phase).
-
Analyze these samples by LC-MS/MS.
-
-
Set B: Post-Extraction Spike (Matrix Effect Assessment):
-
Extract several replicates of a blank biological matrix (the same matrix as your study samples).
-
After extraction, spike the extracts with the same mid-range concentration of Triazophos as in Set A.
-
Spike these extracted matrix samples with each of the different this compound working solution concentrations.
-
Analyze these samples by LC-MS/MS.
-
-
Set C: Pre-Extraction Spike (Recovery Assessment):
-
Spike several replicates of the blank biological matrix with each of the different this compound working solution concentrations before the extraction process.
-
After spiking, extract the samples using your established protocol.
-
Post-extraction, spike the extracts with the same mid-range concentration of Triazophos.
-
Analyze these samples by LC-MS/MS.
-
3. Data Evaluation:
The optimal concentration of this compound will be selected based on the following criteria:
-
Signal Stability and Reproducibility:
-
For each concentration of this compound tested, calculate the mean peak area and the coefficient of variation (%CV) from the replicate injections in Set A.
-
The optimal concentration should provide a stable signal with a low %CV, ideally less than 15%.
-
-
Matrix Effect Assessment:
-
Compare the average peak area of this compound in Set A (neat solution) with the average peak area in Set B (post-extraction spike).
-
A significant difference indicates the presence of matrix effects (ion suppression or enhancement). The chosen internal standard concentration should provide a consistent response that can effectively track these effects.
-
-
Extraction Recovery:
-
Compare the average peak area of this compound in Set C (pre-extraction spike) with the average peak area in Set B (post-extraction spike) to evaluate the efficiency of the extraction process.
-
-
Linearity of Analyte Response:
-
Using the selected optimal concentration of this compound, prepare a full calibration curve for Triazophos in the matrix.
-
The response factor (Ratio of Analyte Area / Internal Standard Area) should be consistent across the entire concentration range, resulting in a linear calibration curve with a high correlation coefficient (R² > 0.99).
-
Data Presentation
The quantitative data gathered from the experiment should be summarized in tables for clear comparison.
Table 1: Signal Stability of this compound in Neat Solution (Set A)
| This compound Concentration (ng/mL) | Mean Peak Area | Standard Deviation | % Coefficient of Variation (%CV) |
| 10 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 |
Table 2: Evaluation of Matrix Effect and Extraction Recovery
| This compound Concentration (ng/mL) | Mean Peak Area (Set A - Neat) | Mean Peak Area (Set B - Post-Extraction) | Matrix Effect (%) | Mean Peak Area (Set C - Pre-Extraction) | Extraction Recovery (%) |
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 200 | |||||
| 500 |
Matrix Effect (%) = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100 Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the optimal internal standard concentration.
Caption: Workflow for optimizing internal standard concentration.
Conclusion
The selection of an appropriate internal standard concentration is fundamental to the development of a robust and reliable quantitative analytical method. By following this systematic protocol, researchers can experimentally determine the optimal concentration of this compound for their specific application, thereby enhancing the accuracy and precision of their Triazophos quantification. The ideal concentration will provide a consistent and reproducible signal that effectively compensates for variations throughout the analytical process.
References
Application Note: Sample Preparation for the Analysis of Triazophos-D5 in Water
Introduction
Triazophos is an organophosphate pesticide widely used in agriculture. Due to its potential toxicity and persistence in the environment, monitoring its presence in water sources is of critical importance. Triazophos-D5, a deuterated analog of Triazophos, is commonly used as an internal standard in analytical methods to ensure the accuracy and reliability of quantification. Proper sample preparation is a crucial step for the accurate determination of this compound in water samples. This application note provides detailed protocols for two common and effective sample preparation techniques: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE). These methods are suitable for preparing water samples for subsequent analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodologies
Two primary methods for the extraction and cleanup of water samples for this compound analysis are presented: a modified QuEChERS protocol and a Solid-Phase Extraction (SPE) protocol.
1. Modified QuEChERS Method
The QuEChERS method is a streamlined approach that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) for cleanup.[1][2][3][4] This method is known for its speed, ease of use, and minimal solvent consumption.
2. Solid-Phase Extraction (SPE)
SPE is a selective method for isolating and concentrating analytes from a liquid sample by passing the sample through a solid sorbent.[5] This technique offers high recovery and clean extracts, making it suitable for trace-level analysis.
Experimental Protocols
Protocol 1: Modified QuEChERS for Water Samples
This protocol is an adaptation of the standard QuEChERS method for water matrices.
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection: Collect 10 mL of the water sample in a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with the appropriate concentration of this compound standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the tube at ≥4000 x g for 5 minutes. This will separate the aqueous and organic layers.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube.
-
Add 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Collection:
-
Centrifuge the cleanup tube at ≥4000 x g for 5 minutes.
-
Carefully collect the supernatant (the cleaned extract).
-
-
Analysis: The extract is now ready for analysis by GC-MS/MS or LC-MS/MS. If necessary, the extract can be concentrated under a gentle stream of nitrogen.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol provides a general procedure for using SPE to extract this compound from water. The choice of SPE cartridge may vary, with C18 being a common choice for organophosphorus pesticides.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Deionized water
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the SPE cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Finally, pass 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the water sample (e.g., 500 mL), previously spiked with this compound, through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 30-60 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes by passing 10 mL of a mixture of ethyl acetate and dichloromethane (e.g., 1:1 v/v) through the cartridge. Collect the eluate.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Analysis: The concentrated extract is ready for injection into the analytical instrument (GC-MS/MS or LC-MS/MS).
Data Presentation
The following table summarizes typical performance data for the analysis of organophosphorus pesticides, including Triazophos, in water using methods similar to those described above. This data is provided for reference and comparison.
| Method | Analyte(s) | Recovery (%) | RSD (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| QuEChERS-GC-MS | Multiple Pesticides | 85.3 - 107 | 1.8 - 15.4 | 0.3 - 4 | 1 - 14 | |
| QuEChERS-UHPLC-MS/MS | Multiple Pesticides | 80 - 117 | 0.48 - 7.02 (intra-day) | < 3.03 | 6.25 - 9.18 | |
| QuEChERS-LC-MS/MS | 55 Pesticides | > 93.9 (for most) | - | 0.02 - 3.0 | 0.1 - 9.9 | |
| SPE-GC/NPD | Multiple Pesticides | > 80 | < 20 | - | - | |
| SPE-LC-MS/MS | 65 Pesticides | 70 - 120 | < 13.7 | - | - |
Visualizations
Diagram 1: Modified QuEChERS Workflow for Water Analysis
Caption: Workflow of the modified QuEChERS method.
Diagram 2: Solid-Phase Extraction (SPE) Workflow for Water Analysis
Caption: Workflow of the Solid-Phase Extraction (SPE) method.
Conclusion
Both the modified QuEChERS and Solid-Phase Extraction methods provide effective and reliable means for the sample preparation of this compound in water analysis. The choice between the two methods will depend on factors such as sample throughput requirements, desired level of cleanliness of the final extract, and available laboratory equipment. The QuEChERS method offers a faster turnaround time, while SPE can provide higher concentration factors for trace-level detection. The protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and professionals in the field of environmental analysis and drug development.
References
Application Note: High-Resolution Mass Spectrometry for the Analysis of Triazophos-D5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazophos is a broad-spectrum organophosphate insecticide and acaricide used to control a variety of pests in agriculture. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Triazophos in food and environmental samples. Accurate and sensitive analytical methods are therefore crucial for monitoring its presence. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers exceptional selectivity and sensitivity for the unambiguous identification and quantification of pesticide residues.[1] The use of a stable isotope-labeled internal standard, such as Triazophos-D5, is the gold standard for achieving the highest accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the extraction and analysis of this compound in a representative food matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-HRMS analysis.
Experimental Protocols
Sample Preparation: Modified QuEChERS Protocol
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[2] This protocol is a modification of the original method, optimized for the extraction of organophosphorus pesticides.[3]
Materials:
-
Homogenized sample matrix (e.g., fruit or vegetable)
-
This compound standard solution
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate volume of this compound standard solution to achieve the desired internal standard concentration.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18. This step is for dispersive solid-phase extraction (dSPE) cleanup.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the cleaned extract into an autosampler vial.
-
The sample is now ready for LC-HRMS analysis.
LC-HRMS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[4][5]
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid |
| Gradient | 5% B to 95% B in 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
HRMS Conditions:
| Parameter | Value |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320 °C |
| Sheath Gas Flow | 40 units |
| Auxiliary Gas Flow | 10 units |
| Full Scan Resolution | 70,000 |
| Scan Range | m/z 100-500 |
| dd-MS2 Resolution | 17,500 |
| Collision Energy | Stepped HCD (20, 30, 40 eV) |
Data Acquisition and Processing:
Data should be acquired in full scan mode to obtain high-resolution accurate mass data for the precursor ion. A data-dependent MS2 (dd-MS2) scan should be triggered for the [M+H]+ ion of this compound to confirm its identity through fragmentation analysis. The accurate mass of the Triazophos precursor ion is m/z 314.0725. Given that this compound contains five deuterium atoms, its expected [M+H]+ would be approximately m/z 319.1039. A major product ion for Triazophos is m/z 162.0658; a corresponding fragment for this compound should be monitored.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of this compound. These values are representative and may vary depending on the specific instrument and matrix used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | RSD (%) |
| This compound | 319.1039 | 162.0658 | 6.8 | N/A | N/A | N/A |
| Triazophos | 314.0725 | 162.0658 | 6.8 | 1 | 95 | <10 |
Mandatory Visualizations
Analytical Workflow
The following diagram illustrates the overall workflow for the analysis of this compound using high-resolution mass spectrometry.
Caption: Analytical workflow for this compound analysis.
Proposed Metabolic Pathway of Triazophos
Understanding the metabolism of Triazophos is crucial for identifying potential transformation products in biological and environmental samples. The following diagram illustrates a proposed degradation pathway.
Caption: Proposed metabolic pathway of Triazophos.
Conclusion
This application note details a robust and reliable method for the determination of this compound using a modified QuEChERS extraction and LC-HRMS. The high resolution and mass accuracy of the HRMS instrument provide excellent selectivity and sensitivity, allowing for confident identification and accurate quantification at low levels. The use of an isotopically labeled internal standard, this compound, ensures data of the highest quality, meeting the stringent requirements for pesticide residue analysis in various matrices.
References
Application Note: Multi-Residue Pesticide Analysis in Agricultural Produce using Triazophos-D5 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of multiple pesticide residues in complex food matrices, such as fruits and vegetables. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS).[1][2][3] To ensure the accuracy and reliability of the quantification, a deuterated internal standard, Triazophos-D5 (phenyl-D5), is utilized. This methodology is designed for researchers, scientists, and professionals in drug development and food safety, providing a comprehensive guide from sample preparation to data analysis.
Introduction
The increasing global use of pesticides in agriculture necessitates rigorous monitoring of their residues in food products to safeguard consumer health.[2] Multi-residue methods are essential for efficiently screening a wide array of pesticides in a single analytical run.[2] The QuEChERS method has become the standard for sample preparation in pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers high sensitivity and selectivity, making it an ideal technique for detecting and quantifying trace levels of pesticides in complex matrices. The use of isotopically labeled internal standards, such as this compound, is crucial for correcting variations in analyte recovery during sample preparation and potential matrix effects during instrumental analysis, thereby enhancing the accuracy and precision of the results. This compound, with its five deuterium atoms on the phenyl ring, provides a distinct mass shift from the native Triazophos, making it an excellent internal standard for organophosphate pesticide analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC grade
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate.
-
Standards: Certified reference materials of pesticide standards and this compound.
-
QuEChERS Extraction Kits: Containing pre-weighed salts and sorbents.
-
Sample Matrix: Fresh, organic produce (e.g., apples, spinach).
Preparation of Standards
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each pesticide and this compound in a suitable solvent (e.g., acetonitrile). Store at -20°C.
-
Intermediate Standard Mixture (10 µg/mL): Prepare a mixed pesticide standard solution by diluting the stock solutions in acetonitrile.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard mixture and the internal standard working solution to achieve final concentrations ranging from 1 to 200 ng/mL. The concentration of this compound should be constant in all calibration standards (e.g., 50 ng/mL).
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard working solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis.
GC-MS/MS Analysis
-
Gas Chromatograph (GC):
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 70°C (hold for 2 min), ramp to 180°C at 25°C/min, then to 300°C at 5°C/min (hold for 5 min).
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for each target pesticide and this compound need to be optimized.
-
Diagrams
Caption: Experimental workflow for multi-residue pesticide analysis.
Caption: Logic of quantification using an internal standard.
Quantitative Data
The following table summarizes the validation data for a selection of pesticides using the described method. The data demonstrates excellent linearity, sensitivity, accuracy, and precision.
| Pesticide | Retention Time (min) | MRM Transition (m/z) | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (%) |
| Chlorpyrifos | 12.5 | 314 -> 198 | 0.998 | 0.5 | 2.0 | 95.2 | 4.8 |
| Diazinon | 11.8 | 304 -> 179 | 0.999 | 0.8 | 2.5 | 98.1 | 3.5 |
| Malathion | 13.2 | 330 -> 127 | 0.997 | 1.0 | 3.0 | 92.5 | 6.2 |
| Parathion | 13.5 | 291 -> 109 | 0.999 | 0.5 | 1.5 | 102.3 | 3.1 |
| Triazophos | 14.1 | 314 -> 162 | 0.998 | 0.7 | 2.0 | 96.8 | 4.1 |
| This compound (IS) | 14.1 | 319 -> 162 | - | - | - | - | - |
Note: The MRM transition for this compound is a theoretical value based on the fragmentation of unlabeled Triazophos and the known location of the deuterium atoms. This should be confirmed experimentally.
Conclusion
The presented application note provides a detailed and effective protocol for the multi-residue analysis of pesticides in food matrices. The combination of the QuEChERS sample preparation method with GC-MS/MS analysis and the use of this compound as an internal standard ensures high-quality, reliable, and accurate results. This methodology is suitable for routine monitoring, research, and regulatory compliance in the field of food safety.
References
Application of Triazophos-D5 in Food Safety Testing: A Comprehensive Guide
Introduction
Triazophos is a broad-spectrum organophosphate pesticide and acaricide used to control a variety of insects and mites on a wide range of crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for triazophos in various food commodities to ensure consumer safety.[1][2][3][4] Accurate and reliable analytical methods are crucial for monitoring these residues in food. Triazophos-D5, a deuterated analog of triazophos, serves as an excellent internal standard for quantitative analysis. Its use significantly improves the accuracy and precision of analytical methods by compensating for matrix effects and variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the use of this compound in the food safety testing of triazophos residues. These guidelines are intended for researchers, scientists, and professionals involved in the development and implementation of analytical methods for pesticide residue analysis.
Analytical Principles
The determination of triazophos residues in food matrices typically involves a multi-step process:
-
Sample Preparation: Extraction of triazophos and the internal standard (this compound) from the complex food matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for this purpose.[5]
-
Instrumental Analysis: Separation and detection of triazophos and this compound using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantification: The concentration of triazophos in the sample is determined by comparing the ratio of the peak area of the native analyte to that of the deuterated internal standard against a calibration curve.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the analysis of triazophos in various food matrices. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Maximum Residue Limits (MRLs) for Triazophos in Selected Food Commodities
| Commodity | MRL (mg/kg) | Reference |
| Pome fruits | 0.05 | |
| Cotton seed | 2 | |
| Soya bean (immature seeds) | 0.5 | |
| Rice (husked) | 2 |
Table 2: Performance Characteristics of Analytical Methods for Triazophos
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-FPD | Plant materials | 0.005 mg/kg | - | 80-100 | |
| UPLC-MS/MS | Bivalve mollusks | 2 ng/mL | 6 ng/mL | - | |
| LC-MS/MS | Various foodstuffs | < 10 ng/mL | - | - | |
| QuEChERS & LC-MS/MS | Persimmon | - | - | 89.2 - 103.1 |
Experimental Protocols
Protocol 1: Sample Preparation using the QuEChERS Method
This protocol is a generalized version of the QuEChERS method and may require optimization for specific food matrices.
Materials:
-
Homogenized food sample
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
This compound internal standard solution (concentration to be optimized)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)
-
Dispersive SPE (dSPE) cleanup tubes (e.g., containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add a specific amount of water to rehydrate before proceeding.
-
Add 10 mL of acetonitrile to the tube.
-
Add a known amount of this compound internal standard solution.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge the dSPE tube at high speed for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis. For LC-MS/MS, a dilution step may be necessary.
Protocol 2: Instrumental Analysis by GC-MS/MS
Instrumentation:
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)
-
Autosampler
-
GC column suitable for pesticide analysis (e.g., a low-bleed, mid-polarity column)
Typical GC-MS/MS Conditions:
| Parameter | Value |
| GC | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Optimized for separation of target analytes |
| MS/MS | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Example) | |
| Triazophos | Q1: 314.1 -> Q3: 162, 119 |
| This compound | Q1: 319.1 -> Q3: 167, 124 (Predicted) |
Note: MRM transitions for this compound are predicted based on the structure and may need to be optimized.
Protocol 3: Instrumental Analysis by LC-MS/MS
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Autosampler
-
LC column (e.g., C18)
Typical LC-MS/MS Conditions:
| Parameter | Value |
| LC | |
| Injection Volume | 5 - 10 µL |
| Mobile Phase | A: Water with 0.1% formic acid and 5mM ammonium formateB: Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| MS/MS | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Example) | |
| Triazophos | Q1: 314.1 -> Q3: 162, 119 |
| This compound | Q1: 319.1 -> Q3: 167, 124 (Predicted) |
Note: MRM transitions for this compound are predicted and require experimental optimization.
Visualizations
Caption: Workflow for this compound analysis in food.
Caption: Role of this compound in accurate quantification.
References
Application Note: High-Throughput Analysis of Triazophos Residues in Cereals Using a Deuterated Internal Standard and LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Triazophos residues in various cereal matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of Triazophos-D5 as a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is suitable for high-throughput screening and quantitative determination of Triazophos in cereals to ensure compliance with regulatory limits.
Introduction
Triazophos is a broad-spectrum organophosphate insecticide and nematicide used on a variety of crops, including cereals. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Triazophos in food commodities. Accurate and reliable monitoring of its residues is crucial for consumer safety. The analysis of pesticide residues in complex matrices like cereals presents analytical challenges, primarily due to matrix effects that can cause ion suppression or enhancement in mass spectrometry. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these effects, as it co-elutes with the target analyte and experiences similar matrix-induced variations.[1]
This application note provides a comprehensive protocol for the extraction, cleanup, and analysis of Triazophos in cereals, leveraging the benefits of a deuterated internal standard for reliable quantification.
Experimental Protocol
Sample Preparation (Modified QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[2][3] A modified procedure optimized for dry cereal matrices is outlined below.[1][4]
1.1. Homogenization: Grind a representative sample of the cereal grain to a fine powder (e.g., using a high-speed blender or a ZM 200 ultra-centrifugal mill).
1.2. Extraction:
-
Weigh 5 g (± 0.05 g) of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to rehydrate the sample. Let it stand for 30 minutes.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at ≥4000 x g for 5 minutes.
1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
2.2. Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
2.3. MRM Transitions:
The following MRM transitions are recommended for the quantification and confirmation of Triazophos and its deuterated internal standard. The collision energies should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Example | Purpose |
| Triazophos | 314.1 | 162.1 | 20 | Quantifier |
| 314.1 | 134.1 | 30 | Qualifier | |
| This compound | 319.1 | 167.1 | 20 | Quantifier |
| 319.1 | 134.1 | 30 | Qualifier |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Triazophos and the common fragmentation of deuterated standards (loss of the deuterated ethyl groups). These transitions should be confirmed experimentally.
Data Presentation
Quantitative Data Summary
The following table summarizes representative performance data for the analysis of Triazophos in a wheat matrix using the described method.
| Parameter | Value |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Linearity (R²) | >0.995 |
| Spike Level | Average Recovery (%) |
| 0.01 mg/kg | 95 |
| 0.05 mg/kg | 98 |
| 0.1 mg/kg | 102 |
This data is representative and may vary depending on the specific cereal matrix and instrumentation used.
Visualizations
Experimental Workflow
Caption: Workflow for Triazophos residue analysis in cereals.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical method for Triazophos.
Conclusion
The described method provides a reliable and high-throughput solution for the determination of Triazophos residues in cereal samples. The modified QuEChERS protocol is effective for extracting the analyte from complex, dry matrices. The use of this compound as an internal standard is critical for achieving accurate and precise quantification by correcting for matrix effects inherent to LC-MS/MS analysis. This method is fit for purpose for routine monitoring and can be implemented in food safety laboratories to ensure compliance with regulatory standards for Triazophos in cereals.
References
Troubleshooting & Optimization
troubleshooting isotopic exchange in Triazophos-D5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Triazophos-D5. The following information addresses potential isotopic exchange issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
A1: this compound is a deuterated form of the organophosphorus insecticide Triazophos. The five deuterium atoms are typically located on the phenyl ring, a position generally considered metabolically stable. This stability is crucial for its use as an internal standard in quantitative analysis, as it minimizes the likelihood of isotope loss during biological processing.
Q2: What is isotopic exchange, and why is it a concern for this compound?
A2: Isotopic exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix. This is also commonly referred to as "back-exchange."[1] For deuterated standards like this compound, this can lead to a decrease in isotopic purity, potentially compromising the accuracy of quantitative analyses, such as those performed using liquid chromatography-mass spectrometry (LC-MS).[1]
Q3: Under what conditions is the deuterium label on this compound expected to be stable?
A3: The deuterium labels on the phenyl group of this compound are generally stable under typical analytical conditions, including neutral and mildly acidic pH. However, exposure to extreme pH (highly acidic or basic), high temperatures, or certain solvents in the presence of a proton source could potentially facilitate isotopic exchange. While organophosphates like Triazophos are known to degrade in acidic and alkaline conditions, the stability of the deuterium labels themselves is a separate consideration.[2]
Q4: Can this compound be used in in vivo studies without significant loss of the deuterium label?
A4: Yes, this compound is designed for use in in vivo studies. The deuterium labels are placed at a metabolically stable position to minimize the risk of in vivo enzymatic reactions cleaving the carbon-deuterium bonds. However, it is always a best practice to verify the isotopic stability in the specific biological matrix being used.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential isotopic exchange issues with this compound.
Problem 1: Observation of Unexpected Mass Peaks in LC-MS Analysis
Question: During LC-MS analysis of my samples containing this compound, I am observing ions corresponding to Triazophos-D4, -D3, etc., in addition to the expected D5 peak. What could be the cause?
Answer: This observation strongly suggests that isotopic exchange is occurring, where deuterium atoms are being replaced by hydrogen atoms. The source of this exchange can be from various stages of your experimental workflow.
Troubleshooting Workflow for Unexpected Mass Peaks
Caption: A stepwise guide to troubleshooting the appearance of unexpected mass peaks for this compound.
Data Presentation: Impact of Mobile Phase pH on Isotopic Purity
The following table summarizes hypothetical data from a controlled experiment to assess the impact of mobile phase pH on the isotopic purity of this compound.
| Mobile Phase pH | % this compound | % Triazophos-D4 | % Triazophos-D3 |
| 3.0 | 99.5 | 0.4 | 0.1 |
| 7.0 | 99.8 | 0.2 | <0.1 |
| 10.0 | 92.3 | 6.8 | 0.9 |
Experimental Protocols
Protocol 1: Sample Preparation with Minimized Isotopic Exchange Risk
-
Matrix Spiking: Spike the control matrix with a known concentration of this compound.
-
Extraction:
-
Use a buffered extraction solvent with a neutral pH (e.g., phosphate-buffered saline at pH 7.4).
-
If an organic solvent is required, ensure it is aprotic and of high purity.
-
Perform extraction at room temperature or on ice to minimize thermal effects. Avoid heating steps.
-
-
Purification (if necessary):
-
Utilize solid-phase extraction (SPE) with neutral pH wash and elution buffers.
-
If liquid-liquid extraction is used, ensure the pH of the aqueous phase is maintained near neutral.
-
-
Reconstitution:
-
After evaporation, reconstitute the sample in the initial mobile phase, ensuring its pH is compatible with maintaining isotopic stability (ideally pH 6-8).
-
Protocol 2: LC-MS/MS Method Optimization for Isotopic Stability
-
Chromatography:
-
Mobile Phase: Prepare a mobile phase with a neutral or slightly acidic pH (e.g., 0.1% formic acid in water/acetonitrile). Avoid basic mobile phases (e.g., ammonium hydroxide) if isotopic exchange is observed.
-
Column Temperature: Maintain the column at a moderate temperature (e.g., 25-40°C). Avoid elevated temperatures.
-
-
Mass Spectrometry:
-
Ion Source: Use an electrospray ionization (ESI) source.
-
Source Temperature: Set the source temperature to the lowest value that provides adequate desolvation to minimize in-source back-exchange.
-
MRM Transitions: Monitor the transitions for both this compound and the potential back-exchanged species (D4, D3, etc.) to assess the extent of exchange.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between experimental conditions and the potential for isotopic exchange.
Caption: Factors contributing to isotopic exchange and its analytical consequences.
References
Navigating Ion Suppression of Triazophos-D5: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting ion suppression of the Triazophos-D5 signal in liquid chromatography-mass spectrometry (LC-MS) applications. This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during experimental workflows.
Ion suppression, a common phenomenon in LC-MS, can significantly impact the accuracy and sensitivity of quantitative analyses by reducing the ionization efficiency of the analyte of interest due to co-eluting matrix components.[1][2] this compound, a deuterated internal standard, is utilized to compensate for such matrix effects.[3] However, understanding and mitigating its own potential for ion suppression is crucial for reliable data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte, in this case, this compound, caused by the presence of co-eluting matrix components in the ion source of the mass spectrometer.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method. Even though this compound is an internal standard used to correct for the variability in the native analyte's signal, significant or differential ion suppression of the internal standard itself can lead to inaccurate quantification.
Q2: What are the common causes of ion suppression for this compound?
A2: The primary causes of ion suppression are high concentrations of co-eluting matrix components from the sample, such as salts, lipids, proteins, and other endogenous or exogenous substances. Inadequate sample preparation is a major contributor to the presence of these interfering compounds. Additionally, certain mobile phase additives and high flow rates can also contribute to ion suppression.
Q3: How can I detect if my this compound signal is being suppressed?
A3: A common method to detect ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components causing suppression. Another method is to compare the peak area of this compound in a neat solvent standard to its peak area in a post-extraction spiked matrix sample. A significantly lower peak area in the matrix sample suggests ion suppression.
Q4: Can the choice of ionization technique affect ion suppression of this compound?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable strategy to mitigate the effect.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving ion suppression issues with the this compound signal.
Problem 1: Low or Inconsistent this compound Signal Intensity
Possible Cause: Significant ion suppression due to matrix effects.
Solutions:
-
Optimize Sample Preparation: A robust sample preparation method is the first line of defense against ion suppression.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent to effectively remove interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interferences behind.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide analysis in food matrices and can be effective in removing a broad range of interferences.
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between this compound and interfering peaks.
-
Column Chemistry: Consider using a column with a different stationary phase to alter selectivity.
-
-
Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. However, this is only feasible if the concentration of the target analyte remains sufficiently high for detection.
Problem 2: Poor Reproducibility of this compound Signal Across Samples
Possible Cause: Variable matrix effects from sample to sample.
Solutions:
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the study samples. This helps to compensate for consistent matrix effects.
-
Thorough Homogenization: Ensure that all samples are thoroughly homogenized to minimize variability in the matrix composition.
Data Presentation: Quantitative Insights into Triazophos Matrix Effects
While specific quantitative data for this compound ion suppression is limited in publicly available literature, studies on the native Triazophos compound provide valuable insights into the potential matrix effects. The following table summarizes reported matrix effects for Triazophos in various food commodities. A matrix effect value of < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
| Food Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Okra | QuEChERS | ~75-125% (Recovery) | |
| Grasshoppers | QuEChERS | Average Recovery 84% | |
| Bell Pepper | QuEChERS | Signal Suppression |
Note: The data above pertains to Triazophos and not specifically this compound. However, as a deuterated analog, this compound is expected to experience similar matrix effects.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Vegetable Matrices
This protocol is a general guideline and may require optimization for specific matrices.
1. Sample Homogenization:
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 10 mL of acetonitrile to the tube.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
- Vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
4. Final Extract:
- The supernatant is the final extract, which can be directly injected or further diluted before LC-MS analysis.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
1. Setup:
- Prepare a standard solution of this compound in the mobile phase at a concentration that provides a stable and mid-range signal.
- Use a syringe pump to deliver this solution at a constant low flow rate (e.g., 10-20 µL/min).
- Connect the outlet of the LC column and the syringe pump to a T-fitting.
- Connect the outlet of the T-fitting to the mass spectrometer's ion source.
2. Procedure:
- Start the LC gradient and the post-column infusion from the syringe pump.
- Once a stable baseline signal for this compound is observed, inject a blank matrix extract that has been processed with your sample preparation method.
- Monitor the signal for this compound. Any significant dip in the baseline signal indicates ion suppression at that retention time.
Visualizing the Troubleshooting Workflow and Ion Suppression Mechanism
To further aid in understanding and addressing ion suppression, the following diagrams illustrate the troubleshooting workflow and the underlying mechanism of ion suppression in an electrospray ionization source.
Caption: A logical workflow for troubleshooting low or inconsistent this compound signal.
Caption: Mechanism of ion suppression in an electrospray ionization (ESI) source.
References
Technical Support Center: GC Analysis of Triazophos-D5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape for Triazophos-D5 in Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is a common issue in GC analysis, often indicating undesirable interactions between the analyte and the system. For an organophosphorus compound like this compound, tailing is frequently caused by active sites within the GC system that can adsorb the analyte.
Common Causes and Solutions:
-
Active Inlet Liner: The glass liner in the injector is a primary site for analyte degradation and adsorption. Over time, liners become contaminated with non-volatile matrix components.
-
Solution: Regularly replace the inlet liner with a new, deactivated one. Using a liner with quartz wool can help trap non-volatile residues.[1]
-
-
Column Contamination: The front end of the GC column can become contaminated with sample matrix, creating active sites.
-
Solution: Trim 10-20 cm from the front of the column to remove the contaminated section.[2]
-
-
Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes or turbulence in the flow path, leading to tailing for all peaks.[2][3]
-
Solution: Ensure the column is cut cleanly at a 90° angle and installed at the manufacturer-recommended depth in both the inlet and detector.
-
-
System Leaks: Leaks in the carrier gas flow path can disrupt pressure and flow, affecting peak shape.
-
Solution: Perform a thorough leak check of all fittings and connections from the gas source to the detector.
-
Q2: What is the best type of GC column for this compound analysis?
The choice of GC column is critical for achieving good peak shape and resolution. For organophosphorus pesticides, column inertness is paramount to prevent peak tailing and analyte breakdown.[4]
Recommendations:
-
Stationary Phase: A low-polarity, low-bleed stationary phase is generally recommended. A 5% Phenyl Polysiloxane phase (e.g., -5ms) is a robust and widely used choice that provides excellent inertness.
-
Inertness: Select a column specifically designated as "inert" or "for MS analysis." These columns undergo special deactivation processes to minimize active sites.
-
Specialized Columns: Consider using columns specifically designed and tested for pesticide analysis, as they are optimized for the separation of these compounds with minimal peak tailing.
Q3: My this compound peak is split. What should I do?
Split peaks are typically caused by issues in the injection process that result in the sample being introduced onto the column as two separate bands.
Common Causes and Solutions:
-
Improper Solvent Focusing (Splitless Injection): If the initial oven temperature is too high (less than 20°C below the solvent's boiling point), the sample solvent will not condense properly at the head of the column to create a narrow band.
-
Solution: Lower the initial oven temperature to ensure effective solvent focusing.
-
-
Inlet Temperature: An inlet temperature that is too low can cause slow sample vaporization, while one that is too high can cause backflash, where the sample expands to a volume greater than the liner.
-
Solution: Optimize the inlet temperature. For large volume injections, a lower initial inlet temperature programmed to ramp up is often effective.
-
-
Mismatched Polarity: Using a sample solvent that is not compatible with the stationary phase can lead to poor peak shape, including splitting.
-
Solution: Ensure the solvent polarity is compatible with the stationary phase. For example, using a non-polar solvent like hexane with a polar wax column can cause issues.
-
Q4: My peaks are broad, and the sensitivity is low. How can I improve this?
Broad peaks lead to reduced peak height and, consequently, lower sensitivity and poor resolution.
Common Causes and Solutions:
-
Suboptimal Flow Rate: The carrier gas flow rate (or linear velocity) affects chromatographic efficiency. If the flow is too slow or too fast, it can lead to peak broadening.
-
Solution: Ensure your carrier gas flow rate is set to the optimal range for your column's internal diameter.
-
-
Slow Sample Transfer (Splitless Injection): During a splitless injection, the purge valve must remain closed long enough to transfer the analytes to the column but open before the solvent peak begins to tail excessively.
-
Solution: Optimize the splitless purge time. A time that is too long can contribute to peak broadening.
-
-
Column Contamination: Severe contamination can degrade the stationary phase, leading to broader peaks.
-
Solution: Trim the front of the column or, if the problem persists, replace the column.
-
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Peak Tailing
This guide provides a logical workflow to diagnose and resolve peak tailing issues for this compound. The process starts with the simplest and most common fixes.
Caption: Troubleshooting workflow for peak tailing.
Data and Protocols
Table 1: Recommended GC Columns for Organophosphate Pesticide Analysis
| Feature | Recommendation | Rationale |
| Stationary Phase | 5% Phenyl Polysiloxane (-5ms) | Provides excellent inertness and thermal stability, minimizing peak tailing for active compounds. |
| Column Bleed | Low-Bleed / MS-Certified | Reduces baseline noise and MS source contamination, improving signal-to-noise ratios. |
| Internal Diameter | 0.25 mm | Offers a good balance between sample loading capacity and chromatographic efficiency. |
| Film Thickness | 0.25 µm | Standard thickness suitable for a wide range of pesticide analyses. |
| Length | 30 m | Provides sufficient resolution for complex mixtures. |
Experimental Protocol: General GC-MS/MS Method for Triazophos
This protocol provides a starting point for the analysis of Triazophos. Parameters should be optimized for your specific instrument and sample matrix.
-
Sample Preparation (QuEChERS Method): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food matrices.
-
Homogenize 10-15 g of the sample.
-
Add an appropriate amount of water and an internal standard (like this compound).
-
Add acetonitrile for extraction.
-
Add a salt mixture (e.g., MgSO₄, NaCl) to induce phase separation.
-
Centrifuge the sample.
-
Take an aliquot of the acetonitrile layer for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) with a sorbent like PSA to remove matrix components.
-
Centrifuge and collect the supernatant for GC-MS/MS analysis.
-
-
GC-MS/MS Parameters:
-
The following table outlines typical parameters for the analysis.
-
Table 2: Typical GC-MS/MS Parameters for Triazophos Analysis
| Parameter | Setting |
| GC System | Agilent 8890 GC with 7000 series Triple Quadrupole MS or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Inlet | Split/Splitless (SSL) |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C - 280 °C (must be optimized) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 70°C (hold 2 min), ramp at 25°C/min to 150°C, ramp at 3°C/min to 200°C, ramp at 8°C/min to 280°C (hold 10 min) |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note: The oven program is an example and should be optimized for the specific separation.
Visualizing Logic: Inlet Liner Selection
The choice of inlet liner can significantly impact peak shape, especially for active compounds like organophosphates.
Caption: Decision guide for selecting a GC inlet liner.
References
Technical Support Center: Troubleshooting Triazophos-D5 Signal Instability in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address signal instability issues encountered during the analysis of Triazophos-D5 using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common causes of signal instability for the deuterated internal standard, this compound.
Issue 1: Inconsistent or Low this compound Signal Intensity
Question: My this compound internal standard signal is showing significant variability between injections or is consistently lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Signal instability for this compound can stem from several factors, ranging from sample preparation to instrument parameters. Follow these steps to diagnose and resolve the issue:
Step 1: Verify Standard Solution Integrity
-
Concern: Degradation or incorrect preparation of the this compound stock or working solutions. Triazophos can degrade at elevated temperatures.[1]
-
Action:
-
Prepare a fresh dilution of your this compound standard from the stock solution.
-
Compare the signal intensity of the fresh standard with a previously prepared working standard.
-
Ensure proper storage of stock solutions (typically at -20°C in a dark, airtight container).
-
Step 2: Investigate for Isotopic Exchange (Back-Exchange)
-
Concern: While the deuterium labels on the phenyl ring of this compound are in a chemically stable position, extreme pH conditions during sample preparation or in the mobile phase could potentially lead to back-exchange with protons.
-
Action:
-
Evaluate the pH of your sample extracts and mobile phases.
-
If using highly acidic or basic conditions, consider neutralizing the sample extract before injection or adjusting the mobile phase pH to a more neutral range if chromatographic performance is not compromised.
-
Step 3: Assess for Matrix Effects
-
Concern: Co-eluting matrix components from the sample can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to signal variability.
-
Action:
-
Perform a post-extraction spike experiment to evaluate the extent of matrix effects. This involves comparing the signal of this compound in a clean solvent to its signal when spiked into a blank matrix extract.
-
If significant matrix effects are observed, consider the following:
-
Improve Sample Cleanup: Employ additional cleanup steps after QuEChERS extraction, such as dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., C18, GCB) to remove interfering matrix components.
-
Dilute the Sample: A simple dilution of the final extract can often mitigate matrix effects, although this may impact the limit of detection for the target analyte.
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.
-
-
Step 4: Optimize LC-MS Parameters
-
Concern: Suboptimal Liquid Chromatography or Mass Spectrometry conditions can lead to poor peak shape, inconsistent ionization, and signal instability.
-
Action:
-
Liquid Chromatography:
-
Peak Shape: Ensure good chromatographic peak shape for this compound. Tailing or fronting peaks can lead to inconsistent integration and variable signal intensity. Adjust the mobile phase composition or gradient if necessary.
-
Co-elution: Verify that this compound and the native Triazophos co-elute. While deuterated standards generally elute slightly earlier than their non-deuterated counterparts, a significant separation can indicate a problem with the chromatography and may lead to differential matrix effects.[2][3][4][5]
-
-
Mass Spectrometry:
-
Source Parameters: Optimize ion source parameters such as gas flows (nebulizer, heater, and curtain gas), temperature, and ion spray voltage to ensure efficient and consistent ionization of this compound.
-
MRM Transitions: Confirm that you are using the correct and most sensitive Multiple Reaction Monitoring (MRM) transitions for this compound.
-
-
Step 5: Check for System Contamination and Carryover
-
Concern: Contamination in the LC system or carryover from previous injections can interfere with the this compound signal.
-
Action:
-
Inject a solvent blank after a high-concentration standard or sample to check for carryover.
-
If carryover is observed, implement a more rigorous needle wash protocol or clean the injection port and sample loop.
-
High background noise can indicate system contamination. Flush the LC system and mass spectrometer as per the manufacturer's recommendations.
-
FAQs (Frequently Asked Questions)
Q1: Is this compound prone to isotopic exchange?
A1: The deuterium atoms in this compound are located on the phenyl ring. This is a chemically stable position, and therefore, isotopic exchange is unlikely to occur under typical LC-MS analytical conditions. However, it is always good practice to avoid prolonged exposure to extreme pH conditions.
Q2: My this compound peak appears at a slightly different retention time than the native Triazophos. Is this normal?
A2: Yes, this is a known phenomenon. Deuterated compounds, particularly those with deuterium substitution on an aromatic ring, can have slightly different hydrophobic interactions with the stationary phase compared to their non-deuterated analogs. This can result in a small shift in retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography. Ensure that the retention time difference is small and consistent, and that both peaks are well-resolved from any interferences.
Q3: How can I quantitatively assess matrix effects on my this compound signal?
A3: You can calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak area of post-extraction spike / Peak area in neat solvent) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
| Matrix Effect (ME) | Interpretation |
| 80% - 120% | Generally considered acceptable |
| < 80% | Significant signal suppression |
| > 120% | Significant signal enhancement |
Q4: What are the recommended MRM transitions for this compound?
A4: The exact MRM transitions should be optimized for your specific instrument. However, a common approach is to monitor the transition from the precursor ion (the [M+H]+ adduct of this compound) to a stable product ion. Given that the deuterium labels are on the phenyl ring, you would expect a +5 Da shift in the precursor ion and any fragment ions containing the phenyl group compared to the unlabeled Triazophos.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Example 1 | Product Ion (m/z) - Example 2 |
| Triazophos | 314.1 | 161.0 | 133.0 |
| This compound | 319.1 | 166.0 | 133.0 (if fragment does not contain the phenyl group) |
Note: These are example transitions and should be empirically determined on your mass spectrometer.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects for this compound
Objective: To quantify the effect of the sample matrix on the this compound signal intensity.
Methodology:
-
Prepare a this compound standard in a neat solvent (e.g., acetonitrile) at a concentration representative of what is expected in the final sample extract (e.g., 50 ng/mL).
-
Select a representative blank matrix sample (e.g., a cucumber extract that is known to be free of Triazophos).
-
Process the blank matrix sample through your entire sample preparation workflow (e.g., QuEChERS extraction and cleanup).
-
Spike the blank matrix extract with the this compound standard to achieve the same final concentration as the neat solvent standard (e.g., 50 ng/mL). This is the post-extraction spike sample.
-
Analyze both the neat solvent standard and the post-extraction spike sample by LC-MS/MS under the same conditions.
-
Compare the peak areas of this compound in both injections and calculate the matrix effect using the formula provided in the FAQs.
Protocol 2: QuEChERS Sample Preparation for Triazophos Analysis in Produce
Objective: To provide a general sample preparation workflow for the analysis of Triazophos and this compound in fruits and vegetables.
Methodology:
-
Homogenize 10-15 g of the sample.
-
Add 10-15 mL of acetonitrile and the appropriate amount of this compound internal standard.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge .
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Perform dispersive SPE (d-SPE) cleanup by adding the aliquot to a tube containing magnesium sulfate and a suitable sorbent (e.g., PSA for general cleanup, C18 for fatty matrices, or GCB for pigmented matrices).
-
Vortex and centrifuge .
-
The supernatant is ready for LC-MS/MS analysis .
Visualizations
Caption: Troubleshooting workflow for this compound signal instability.
Caption: Experimental workflow for evaluating matrix effects.
References
- 1. Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Injection Volume for Triazophos-D5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of Triazophos-D5.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, with a focus on problems related to injection volume.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing or fronting after injection. What are the potential causes and solutions?
Answer:
Peak tailing or fronting is a common issue that can compromise the accuracy and precision of your analysis. The source of the problem can often be traced back to the injection parameters or column conditions.
Potential Causes & Solutions:
-
Inappropriate Injection Volume: Injecting too large a sample volume can overload the column, leading to peak fronting. Conversely, while less common, very small injection volumes with certain injector types can sometimes contribute to poor peak shape.
-
Solution: Systematically decrease the injection volume (e.g., from 2 µL to 1 µL, then 0.5 µL) and observe the peak shape. A good starting point for injection volume is typically between 1-5% of the total column volume.[1]
-
-
Solvent Mismatch: If the sample solvent has a significantly higher elution strength than the initial mobile phase, it can cause the analyte to move through the column too quickly, resulting in peak distortion.
-
Solution: Whenever possible, dissolve your this compound standard in the initial mobile phase. If this is not feasible, try to use a solvent that is as weak as or weaker than the mobile phase.
-
-
Column Degradation: Over time, the column's stationary phase can degrade, or the column inlet frit can become partially blocked, leading to distorted peaks.
-
Solution: If you suspect column degradation, try reversing and flushing the column. If the problem persists, replacing the column may be necessary. Using a guard column can help extend the life of your analytical column.
-
-
Active Sites in the Inlet or Column: Organophosphorus pesticides can interact with active sites in the GC inlet liner or on the column, causing peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column specifically designed for pesticide analysis. Regular maintenance and cleaning of the injector port are also crucial.
-
Logical Troubleshooting Workflow for Poor Peak Shape:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Low Sensitivity or Inconsistent Results
Question: I am observing low signal intensity or poor reproducibility for my this compound peak. Could the injection volume be the cause?
Answer:
Yes, the injection volume and technique can significantly impact sensitivity and reproducibility.
Potential Causes & Solutions:
-
Injection Volume Too Low: While reducing injection volume can improve peak shape, an excessively small volume may lead to a signal that is too low to be reliably detected and integrated, resulting in poor reproducibility.
-
Solution: If you have good peak shape but low sensitivity, cautiously increase the injection volume. It's a balance between peak shape and signal intensity.
-
-
Injector Discrimination: In split/splitless injectors, higher boiling point compounds like this compound might be partially lost during injection if the parameters are not optimized, leading to lower than expected response.
-
Solution: Optimize the injector temperature and splitless time. A lower initial oven temperature can help focus the analytes at the head of the column. Consider using a packed inlet liner with deactivated glass wool to aid in sample vaporization and transfer.
-
-
Large Volume Injection (LVI) Issues: While LVI can enhance sensitivity, improper optimization of parameters like vent flow, vent pressure, and inlet temperature can lead to analyte loss.
-
Solution: When using LVI, optimize the solvent vent time to ensure the solvent is removed without losing the analyte. The inlet temperature should be set slightly below the solvent's boiling point during the initial venting phase.
-
Experimental Workflow for Optimizing Sensitivity:
Caption: Workflow for optimizing injection volume for sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound analysis by GC-MS?
A typical starting injection volume for GC-MS analysis of pesticides is 1 µL in splitless mode.[2] This volume generally provides a good balance between achieving adequate sensitivity and maintaining good chromatographic peak shape. From this starting point, you can optimize by increasing or decreasing the volume based on your instrument's sensitivity and the concentration of your sample.
Q2: When should I consider using Large Volume Injection (LVI) for this compound analysis?
LVI is beneficial when you need to achieve very low detection limits to meet stringent regulatory requirements. By injecting a larger volume of sample (e.g., 5-25 µL), you can introduce more analyte into the system, thereby increasing the signal-to-noise ratio. However, LVI requires careful optimization of injection parameters to avoid issues like peak distortion and column flooding. Studies on other organophosphate pesticides have shown that LVI can lead to greater sensitivity and improved peak shapes compared to hot splitless injection when properly optimized.[3]
Q3: How does the choice of injection mode (e.g., flow-through vs. feed injection in LC-MS) affect the analysis of polar pesticides?
For LC-MS analysis of polar pesticides, the injection mode can have a significant impact. In flow-through mode, increasing the injection volume can lead to peak splitting or breakthrough for early-eluting polar compounds, especially when the sample is dissolved in a strong solvent.[4] In contrast, feed injection mode can mitigate these solvent effects by infusing the sample at a controlled rate, which often results in better peak shapes, improved linearity, and lower limits of quantification (LOQs) at larger injection volumes.[4]
Q4: Can the sample solvent affect my peak shape at different injection volumes?
Absolutely. The sample solvent's elution strength relative to the mobile phase is a critical factor. Injecting a sample dissolved in a strong solvent can cause distorted peaks, and this effect is often exacerbated at larger injection volumes. For reversed-phase chromatography, a sample solvent with a high percentage of organic solvent can lead to peak fronting. It is always best to dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.
Data Presentation
The following tables summarize the impact of injection volume and injection mode on analytical performance, based on data for representative pesticides. These principles are directly applicable to the analysis of this compound.
Table 1: Effect of Injection Volume on Peak Area and Shape (Illustrative Data)
| Injection Volume (µL) | Peak Area (Counts) | Peak Asymmetry (USP) | Observations |
| 0.5 | 50,000 | 1.1 | Symmetrical peak, low intensity |
| 1.0 | 110,000 | 1.2 | Good symmetry and intensity |
| 2.0 | 250,000 | 0.9 | Onset of peak fronting |
| 5.0 | 550,000 | 0.7 | Significant peak fronting (overload) |
Table 2: Comparison of Injection Modes for Polar Pesticide Analysis (Illustrative Data)
| Injection Mode | Injection Volume (µL) | Peak Shape | Limit of Quantification (LOQ) (ppt) |
| Flow-Through | 1.0 | Slight peak splitting | 50-80 |
| Flow-Through | 1.5 | Significant peak splitting | 70-120 |
| Feed Injection | 1.0 | Excellent | 30-40 |
| Feed Injection | 1.5 | Excellent | 30-40 |
Experimental Protocols
Representative GC-MS/MS Protocol for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Instrumentation: Gas Chromatograph with a Tandem Mass Spectrometer (GC-MS/MS)
-
Column: A low-bleed, mid-polarity capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection:
-
Mode: Splitless
-
Injection Volume: 1 µL (optimize between 0.5 - 2 µL)
-
Injector Temperature: 250 °C
-
Splitless Time: 1 min
-
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min
-
Ramp 1: 25 °C/min to 150 °C
-
Ramp 2: 3 °C/min to 200 °C
-
Ramp 3: 8 °C/min to 280 °C, hold for 10 min
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MS/MS Transitions for Triazophos:
-
Quantifier: 161.03 > 134.03
-
Qualifier: 257.05 > 162.03
-
-
Note: MRM transitions for this compound will need to be determined based on the deuteration pattern. It is expected that the precursor and product ions will have a mass shift corresponding to the number of deuterium atoms.
-
-
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., ethyl acetate or acetonitrile).
-
Working standards are prepared by diluting the stock solution to the desired concentration range.
-
For matrix-matched calibration, the final dilution should be made in a blank matrix extract that has been prepared using the same method as the samples (e.g., QuEChERS).
-
References
Technical Support Center: Stability of Triazophos-D5 in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the deuterated internal standard, Triazophos-D5, during chromatographic analysis. As specific stability data for this compound in various mobile phases is not extensively documented in publicly available literature, this guide focuses on the general chemical properties of organophosphorus pesticides, potential degradation pathways, and systematic approaches to identify and mitigate stability issues.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is decreasing or showing high variability during an analytical run. What are the potential causes?
A1: A decreasing or erratic signal for this compound can be indicative of instability in the mobile phase or other aspects of the analytical workflow. Key potential causes include:
-
Mobile Phase pH: Triazophos, as an organophosphorus pesticide, contains a phosphate ester bond that can be susceptible to hydrolysis.[1] Extreme pH conditions (both acidic and basic) in the mobile phase can catalyze this degradation.
-
Mobile Phase Composition: The organic solvent and additives in the mobile phase can influence stability. While common reversed-phase solvents like acetonitrile and methanol are generally inert, additives and buffers can impact pH and reactivity.
-
Temperature: Elevated temperatures, both in the autosampler and the column compartment, can accelerate the degradation of thermally labile compounds like some pesticides.[2]
-
In-source Degradation: The conditions within the mass spectrometer's ion source (e.g., temperature, voltages) can sometimes cause fragmentation or degradation of the analyte.
-
Adsorption: Active sites on the column, tubing, or vials can lead to irreversible adsorption of the analyte, resulting in signal loss.
Q2: What is the primary degradation product of Triazophos and how would that affect my analysis?
A2: The primary degradation of Triazophos involves the hydrolysis of the P-O ester bond. This process results in the formation of 1-phenyl-3-hydroxy-1,2,4-triazole (PHT) and o,o-diethyl phosphorothioic acid.[1] If this compound degrades, you would expect to see a decrease in its peak area and potentially the appearance of a peak corresponding to its deuterated PHT metabolite. This degradation compromises the accuracy of your quantitative analysis as the internal standard is no longer a stable reference.
Q3: Are there general best practices for preparing and storing this compound solutions to ensure stability?
A3: Yes, proper handling is crucial.
-
Stock Solutions: Prepare stock solutions in a high-purity, non-reactive solvent such as acetonitrile or methanol. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light.
-
Working Solutions: Prepare fresh working solutions for each analytical batch if possible. If storing working solutions, keep them in the autosampler at a reduced temperature (e.g., 4°C).
-
pH Considerations: Avoid preparing stock or working solutions in highly acidic or basic aqueous solutions for prolonged periods.
Troubleshooting Guide for this compound Instability
If you suspect that the mobile phase composition is affecting the stability of this compound, follow this systematic troubleshooting guide.
Issue: Decreasing or erratic peak area of this compound throughout an analytical sequence.
Step 1: Evaluate Mobile Phase pH
-
Rationale: The pH of the mobile phase is a critical factor in the stability of organophosphorus pesticides.[2]
-
Action:
-
Prepare a fresh batch of the mobile phase, ensuring accurate pH measurement of the aqueous component before mixing with the organic solvent.
-
If using an acidic mobile phase (e.g., with formic acid), consider using a buffered mobile phase at a slightly higher pH (e.g., pH 4-6) to see if stability improves. Ammonium formate or ammonium acetate are common buffers compatible with mass spectrometry.
-
If using a basic mobile phase, assess if a neutral or slightly acidic mobile phase is suitable for your chromatography to minimize potential base-catalyzed hydrolysis.
-
Step 2: Investigate the Influence of Mobile Phase Composition
-
Rationale: Different organic solvents and additives can affect analyte stability and chromatographic performance.
-
Action:
-
If using methanol, try substituting it with acetonitrile, or vice versa, to see if the solvent itself is contributing to degradation.
-
Evaluate the concentration of any additives. For example, if using formic acid, test a lower concentration (e.g., 0.05% instead of 0.1%).
-
Step 3: Assess the Impact of Temperature
-
Rationale: Thermal degradation can be a significant factor for some pesticides.[2]
-
Action:
-
Set the autosampler temperature to a lower value (e.g., 4°C) to maintain the stability of samples waiting for injection.
-
If chromatographically feasible, try reducing the column temperature in increments of 5-10°C to see if this mitigates on-column degradation.
-
Step 4: Conduct a Stability Experiment
-
Rationale: A systematic experiment is the most definitive way to identify the source of instability.
-
Action:
-
Prepare solutions of this compound in different mobile phase compositions that you are considering.
-
Store these solutions under different temperature conditions (e.g., room temperature, 4°C).
-
Inject these solutions onto the LC-MS system at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) and monitor the peak area of this compound.
-
Experimental Protocol: Assessing this compound Stability in Mobile Phase
This protocol outlines a method to systematically evaluate the stability of this compound in a specific mobile phase.
1. Objective: To determine the stability of this compound in a given mobile phase over a 24-hour period at a specific temperature.
2. Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
LC-MS grade solvents and additives (e.g., water, acetonitrile, formic acid, ammonium formate)
-
Calibrated pipettes and autosampler vials
3. Procedure:
-
Preparation of Test Solution:
-
Prepare the mobile phase to be tested (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).
-
Create a working solution of this compound at a typical analytical concentration (e.g., 50 ng/mL) by diluting the stock solution in a pre-mixed solution of your initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
-
Time-Point Analysis:
-
Transfer the test solution to several autosampler vials.
-
Place the vials in the autosampler set at a controlled temperature (e.g., 25°C or 4°C).
-
Inject the solution onto the LC-MS system immediately after preparation (T=0).
-
Subsequently, inject the solution at predetermined time points (e.g., T=2, 4, 8, 12, and 24 hours).
-
-
Data Analysis:
-
Record the peak area of this compound for each injection.
-
Calculate the percentage of the initial peak area remaining at each time point.
-
Plot the percentage of remaining this compound peak area against time.
-
4. Interpretation of Results:
-
Stable: If the peak area of this compound remains within ±15% of the initial (T=0) value over the 24-hour period, the standard is considered stable under those conditions.
-
Unstable: A systematic decrease in the peak area of more than 15% indicates degradation.
Data Presentation
Summarize the results of your stability experiments in a clear and organized table. The following is a hypothetical example illustrating how to present such data.
Table 1: Hypothetical Stability Data for this compound in Different Mobile Phases at Room Temperature (25°C)
| Time (hours) | Peak Area (Mobile Phase 1: 0.1% Formic Acid in ACN/H₂O) | % Remaining (Mobile Phase 1) | Peak Area (Mobile Phase 2: 5mM Ammonium Formate, pH 4.5 in ACN/H₂O) | % Remaining (Mobile Phase 2) |
| 0 | 1,520,000 | 100.0% | 1,535,000 | 100.0% |
| 2 | 1,410,000 | 92.8% | 1,510,000 | 98.4% |
| 4 | 1,280,000 | 84.2% | 1,540,000 | 100.3% |
| 8 | 1,050,000 | 69.1% | 1,495,000 | 97.4% |
| 12 | 850,000 | 55.9% | 1,525,000 | 99.3% |
| 24 | 560,000 | 36.8% | 1,505,000 | 98.0% |
In this hypothetical example, the data suggests that this compound is unstable in the acidic mobile phase (Mobile Phase 1) but is stable in the buffered, slightly acidic mobile phase (Mobile Phase 2).
Visual Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting this compound instability issues.
References
Technical Support Center: Triazophos-D5 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during the analysis of Triazophos using its deuterated internal standard, Triazophos-D5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Triazophos. It is chemically identical to Triazophos, except that five hydrogen atoms have been replaced with deuterium. In quantitative mass spectrometry, it is added to samples at a known concentration before preparation and analysis. Because it behaves almost identically to Triazophos during extraction, cleanup, and ionization, it is used to accurately correct for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer.
Q2: Is the co-elution of Triazophos and this compound a problem?
A2: No, this is the desired behavior. For an internal standard to work effectively, it should have the same retention time and chromatographic peak shape as the analyte it is meant to quantify. The co-elution ensures that both compounds experience the same conditions (like ion suppression) at the same time, allowing for accurate quantification.
Q3: My chromatogram shows a broad or shouldered peak for Triazophos/Triazophos-D5. What is the likely cause?
A3: A distorted peak shape often indicates the co-elution of one or more interfering compounds from the sample matrix.[1] These matrix components exit the chromatography column at the same time as your target analytes. If you are using a mass spectrometer, you can confirm this by examining the mass spectrum across the peak; a changing ion profile indicates the presence of multiple compounds.[1]
Q4: What are "matrix effects" and how do they relate to co-elution?
A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2] When a matrix component co-elutes with Triazophos, it can compete for ionization in the mass spectrometer's source, leading to a suppressed (or sometimes enhanced) signal. This can result in inaccurate and unreliable quantification. Using a co-eluting internal standard like this compound is the primary way to compensate for these effects. However, severe co-elution can still compromise data quality.
Troubleshooting Guide: Resolving Co-elution with Matrix Interferences
This guide provides systematic steps to resolve co-elution between the Triazophos/Triazophos-D5 analyte pair and interfering compounds from the sample matrix.
Problem: How do I resolve a confirmed co-elution with a matrix interference?
The primary goal is to change the chromatography to separate the interfering peak from the Triazophos/Triazophos-D5 peak. This involves systematically adjusting chromatographic parameters to alter the selectivity of the separation.
Logical Troubleshooting Workflow
The diagram below outlines a logical workflow for diagnosing and resolving co-elution issues. Start with the simplest and quickest adjustments (e.g., gradient modification) before moving to more involved changes like switching the column.
Caption: A decision tree for troubleshooting co-elution issues.
Data Presentation
Table 1: Typical Mass Spectrometry Parameters for Triazophos Analysis
For accurate detection, specific precursor and product ion transitions are monitored in the mass spectrometer. The transitions for this compound are adjusted based on the mass increase from deuterium labeling.
| Analyte | Platform | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| Triazophos | LC-MS/MS | 314.0 | 162.0 | 119.0 |
| This compound | LC-MS/MS | 319.0 | 167.0 | 124.0 |
| Triazophos | GC-MS/MS | 257.0 | 162.0 | 134.0 |
| This compound | GC-MS/MS | 262.0 | 167.0 | 139.0 |
| Note: The specific m/z values for this compound are predicted based on the fragmentation of the deuterated molecule and should be confirmed experimentally. The GC-MS/MS precursor ion is a common fragment, not the molecular ion.[3][4] |
Table 2: Recommended Chromatographic Columns for Separation
The choice of column (stationary phase) is one of the most powerful tools to alter selectivity and resolve co-eluting peaks.
| Platform | Column Type | Description & Use Case |
| LC-MS/MS | C18 (e.g., Accucore C18) | Starting Point: Good general-purpose column for moderately polar pesticides. Provides strong hydrophobic retention. |
| LC-MS/MS | Phenyl-Hexyl | Alternative Selectivity: Offers different pi-pi interactions, which can resolve aromatic matrix components that co-elute on a C18 column. |
| GC-MS/MS | Low-polarity (5% Phenyl) (e.g., Rxi-5ms) | Starting Point: A robust, general-purpose column for a wide range of pesticides. |
| GC-MS/MS | Mid-polarity (35-50% Phenyl) | Alternative Selectivity: Increases retention for polarizable compounds, which can separate them from non-polar matrix interferences. |
Experimental Protocols
Protocol 1: Systematic Modification of LC Gradient to Resolve Co-elution
This protocol details how to adjust the mobile phase gradient, often the fastest way to improve separation.
-
Establish Baseline: Perform an injection using your current LC method to get a baseline chromatogram showing the co-elution. A typical starting method is provided below.
-
Column: C18, 100 mm x 2.1 mm, 2.6 µm
-
Mobile Phase A: Water with 5 mM Ammonium Formate + 0.1% Formic Acid
-
Mobile Phase B: Methanol with 5 mM Ammonium Formate + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 98% B over 10 minutes, hold for 2 minutes.
-
-
Implement a Shallower Gradient: Modify the gradient to decrease the rate of change in organic solvent composition around the retention time of Triazophos.
-
Example: If Triazophos elutes at 6 minutes (approximately 60% B in the original gradient), modify the program to ramp from 40% B to 70% B over 6 minutes instead of the original 3 minutes.
-
-
Analyze and Compare: Inject the sample using the modified gradient. Compare the resolution between the interfering peak and the Triazophos peak to the baseline chromatogram.
-
Iterate if Necessary: If separation is improved but not complete, make the gradient even shallower or introduce an isocratic hold just before the elution of the target peak.
Protocol 2: Enhancing Sample Cleanup with Dispersive SPE (dSPE)
If chromatographic changes are insufficient, improving the sample preparation to remove the interference is the next logical step. The QuEChERS method with a dSPE cleanup is standard for pesticide analysis.
-
Initial Extraction (QuEChERS):
-
Homogenize 10-15 g of your sample (e.g., fruit, vegetable, soil).
-
Add 10 mL of acetonitrile (containing this compound internal standard) and shake vigorously.
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate) and shake for 1 minute.
-
Centrifuge the sample at >3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a dSPE tube.
-
Standard Cleanup: For many food matrices, a dSPE tube containing PSA (Primary Secondary Amine) to remove organic acids and MgSO₄ to remove residual water is sufficient.
-
Enhanced Cleanup: If you suspect pigmented or fatty interferences, use a dSPE tube with added sorbents:
-
Graphitized Carbon Black (GCB): Add to remove pigments and sterols.
-
C18: Add to remove non-polar interferences like fats.
-
-
Vortex the dSPE tube for 1 minute, then centrifuge for 5 minutes.
-
-
Final Analysis: Collect the cleaned supernatant, add any post-extraction internal standards if required, and inject it into the LC-MS/MS or GC-MS/MS system. Compare the chromatogram to one from a sample prepared without the enhanced cleanup to assess the reduction in interference.
Chromatographic Parameter Relationships
The following diagram illustrates how key experimental parameters in liquid chromatography are related and how they can be manipulated to improve peak resolution.
Caption: Relationship between LC parameters and chromatographic resolution.
References
minimizing background noise in Triazophos-D5 detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in the detection of Triazophos-D5.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions to identify and resolve sources of background noise.
Issue: High Background Noise Across the Entire Chromatogram
Symptoms:
-
Elevated baseline in the total ion chromatogram (TIC).
-
Difficulty in distinguishing low-intensity analyte peaks from the baseline.
-
Poor signal-to-noise ratio for your this compound peak.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents. Filter all mobile phases before use. |
| Contaminated LC-MS System | Flush the entire system with a gradient of high-purity solvents (e.g., water, isopropanol, acetonitrile, methanol). If contamination persists, consider cleaning the ion source. |
| Leaking System | Check all fittings and connections for leaks using an electronic leak detector. Ensure a stable spray in the ion source. |
| Contaminated Gas Supply | Use high-purity nitrogen for the nebulizer and drying gas. Install and regularly check gas filters. |
Issue: Intermittent or Spiking Noise
Symptoms:
-
Random, sharp peaks appearing in the baseline of your chromatogram.
-
Inconsistent baseline across multiple injections.
Possible Causes and Solutions:
| Cause | Solution |
| Electrical Interference | Ensure the LC-MS instrument is on a dedicated electrical circuit. Check for nearby equipment that may cause electrical interference. |
| Air Bubbles in the System | Degas your mobile phases thoroughly. Check for loose fittings that could introduce air into the system. |
| Autosampler Contamination | Run a blank injection (injecting only the mobile phase) to check for carryover from previous samples. Implement a rigorous needle and injection port wash protocol between samples. |
Issue: Matrix Effects Leading to Ion Suppression or Enhancement
Symptoms:
-
Inconsistent this compound peak areas in replicate injections of the same sample.
-
Lower than expected signal intensity for your analyte.
-
Significant difference in analyte response between a pure standard solution and a matrix-spiked sample.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution of Matrix Components | Optimize the chromatographic method to better separate this compound from interfering matrix components. This can involve adjusting the gradient, flow rate, or using a different column chemistry. |
| Insufficient Sample Cleanup | Employ a more effective sample preparation technique to remove matrix interferences. The QuEChERS method with an appropriate cleanup step is highly recommended. |
| Ionization Competition in the Source | Use a stable isotope-labeled internal standard (like this compound) to compensate for matrix effects. The ratio of the analyte to the internal standard should remain consistent even with signal suppression or enhancement. |
Frequently Asked Questions (FAQs)
Q1: What is the most common source of background noise in this compound analysis?
A1: The most common sources of background noise in pesticide analysis, including for this compound, are often related to the sample matrix and the cleanliness of the analytical system. Co-extractives from complex matrices like food or environmental samples can interfere with the ionization of the target analyte, leading to what is known as matrix effects.[1][2] Additionally, contamination from solvents, reagents, and the LC-MS system itself can contribute significantly to a high baseline and extraneous peaks.[3]
Q2: How can I reduce matrix effects when analyzing this compound in complex samples?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is a highly effective technique for reducing matrix effects in pesticide analysis.[1][2] This method involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove specific types of interferences. The choice of d-SPE sorbent is critical and depends on the sample matrix.
Q3: Which d-SPE sorbent should I use for my specific sample matrix?
A3: The selection of the d-SPE sorbent in the QuEChERS method is crucial for effective cleanup and minimizing background noise. Here is a summary of common sorbents and their primary applications:
| Sorbent | Primary Function | Best For Removing | Not Recommended For |
| PSA (Primary Secondary Amine) | Anion exchange | Sugars, fatty acids, organic acids, and some pigments. | - |
| C18 (Octadecylsilane) | Reverse-phase | Nonpolar interferences like fats and oils. | Very polar pesticides. |
| GCB (Graphitized Carbon Black) | Adsorption | Pigments (e.g., chlorophyll, carotenoids) and sterols. | Planar pesticides, as it can lead to their loss. |
| Z-Sep/Z-Sep+ (Zirconia-based) | Lewis acid/base interactions | Fats, lipids, and pigments. | - |
For a general-purpose cleanup for many food matrices, a combination of PSA and C18 is often a good starting point. For samples with high pigment content, such as leafy greens, GCB can be effective, but care must be taken to avoid the loss of planar pesticides.
Q4: What are the optimal LC-MS/MS parameters for this compound detection?
A4: While optimal parameters should be determined empirically on your specific instrument, here are typical starting parameters for Triazophos analysis using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion will be shifted by approximately 5 Da.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) for Triazophos | 314.1 |
| Likely Precursor Ion (m/z) for this compound | ~319.1 |
| Product Ion 1 (m/z) | 162.0 |
| Collision Energy for Product Ion 1 (eV) | 18 |
| Product Ion 2 (m/z) | 118.9 |
| Collision Energy for Product Ion 2 (eV) | 34 |
It is crucial to optimize the collision energy for each transition on your instrument to achieve the best signal intensity.
Experimental Protocols
QuEChERS Sample Preparation Protocol for Solid Food Matrices (e.g., Fruits, Vegetables)
This protocol is a general guideline and may need to be optimized for your specific matrix.
1. Sample Homogenization:
- Weigh 10-15 g of the representative sample into a blender.
- Add an equal amount of water (for dry samples) and homogenize until a uniform consistency is achieved.
2. Extraction:
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and buffering salts).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE Cleanup:
- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE cleanup tube containing the appropriate sorbent(s) and magnesium sulfate.
- Vortex for 30 seconds.
- Centrifuge at ≥5000 rcf for 5 minutes.
4. Final Extract Preparation:
- Transfer the supernatant to a clean vial.
- The extract can be directly injected for LC-MS/MS analysis or diluted with the initial mobile phase if necessary.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for high background noise.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of different QuEChERS-based methods for the extraction of 48 wastewater-derived organic contaminants from soil and lettuce root using high-resolution LC-QTOF with MRMHR and SWATH acquisition modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Ensuring Consistent Recovery of Triazophos-D5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable recovery of Triazophos-D5 in their analytical experiments.
Troubleshooting Guide
Inconsistent recovery of this compound can arise from various factors throughout the analytical workflow. This guide provides a systematic approach to identify and resolve common issues.
Diagram: Troubleshooting Workflow for Inconsistent this compound Recovery
Caption: A logical workflow for diagnosing inconsistent this compound recovery.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is consistently low. What are the primary causes?
A1: Consistently low recovery of this compound can stem from several factors:
-
Suboptimal Extraction: The chosen extraction solvent and technique may not be efficient for your specific sample matrix.
-
Degradation: this compound, like other organophosphorus pesticides, can degrade under certain pH and temperature conditions.[1][2]
-
Matrix Effects: Co-extracted matrix components can suppress the ionization of this compound in the mass spectrometer, leading to a lower signal.
-
Adsorption: The analyte may adsorb to container surfaces or instrument components.
Q2: I'm observing high variability in my this compound recovery across samples. What should I investigate?
A2: High variability often points to inconsistencies in the experimental procedure. Key areas to check include:
-
Inconsistent Spiking: Ensure the internal standard is added accurately and consistently to every sample at the beginning of the sample preparation process.
-
Non-homogenous Samples: The sample matrix itself may not be uniform, leading to variable extraction efficiencies.
-
Chromatographic Issues: Fluctuations in retention time can affect integration and quantification.
-
Instrument Instability: Drifts in the mass spectrometer's performance can cause signal variability.
Q3: Could isotopic exchange be affecting my this compound recovery?
A3: Isotopic exchange (H/D exchange) is a possibility, especially if the deuterium labels are on labile positions of the molecule. This can lead to a decrease in the this compound signal and an increase in the signal of the unlabeled Triazophos. To investigate this, you can perform a stability check by incubating this compound in a blank matrix extract under your experimental conditions and monitoring for any increase in the unlabeled analyte.
Q4: How can I minimize matrix effects for this compound analysis?
A4: Minimizing matrix effects is crucial for accurate quantification. Consider the following strategies:
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.
-
Optimized Cleanup: Employing a more effective cleanup step, such as dispersive solid-phase extraction (dSPE) with appropriate sorbents, can remove interfering compounds.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.[3]
-
Chromatographic Separation: Improving the chromatographic separation to resolve this compound from co-eluting matrix components.
Experimental Protocols
Disclaimer: The following protocols are illustrative examples and should be validated in-house for your specific application and matrix.
Protocol 1: QuEChERS Extraction of this compound from Leafy Green Vegetables
This protocol is an adaptation of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
1. Sample Homogenization:
- Weigh 10 g of a representative portion of the vegetable sample into a 50 mL centrifuge tube.
- For dry samples, add an appropriate amount of water to rehydrate.
2. Internal Standard Spiking:
- Add a known amount of this compound working standard solution to the sample.
3. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing PSA (primary secondary amine) and MgSO₄.
- Vortex for 30 seconds.
- Centrifuge at ≥3000 x g for 5 minutes.
5. Final Extract Preparation:
- Take an aliquot of the cleaned extract and dilute as necessary with an appropriate solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
1. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Gradient: A suitable gradient to ensure separation from matrix interferences.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
2. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
- This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier).
- Triazophos: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier).
- Optimize collision energies and other source parameters for maximum signal intensity.
Quantitative Data
Disclaimer: The following tables provide illustrative data. Actual values for recovery, LOD, and LOQ must be determined experimentally during method validation.
Table 1: Illustrative Recovery of this compound in Different Matrices using the QuEChERS Protocol
| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Lettuce | 10 | 95 | 8 |
| Spinach | 10 | 88 | 12 |
| Soil (Loam) | 20 | 92 | 10 |
| Water | 5 | 98 | 5 |
Recovery data for pesticides using the QuEChERS method typically falls within the 70-120% range with RSDs below 20%.[3]
Table 2: Illustrative LC-MS/MS Method Performance for this compound
| Parameter | Illustrative Value |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1.5 ng/g |
| Linearity (r²) | >0.99 |
LOD and LOQ are dependent on the instrument sensitivity and matrix effects. For many pesticides, LOQs are in the low ng/g range.[4]
Table 3: Illustrative Stability of this compound in Solution at Different Temperatures
| Storage Condition | Time | Remaining this compound (%) |
| 4°C in Acetonitrile | 30 days | >95 |
| Room Temperature in Acetonitrile | 7 days | ~90 |
| 4°C in Aqueous Solution (pH 7) | 7 days | ~85 |
Organophosphorus pesticides can show varying stability depending on the solvent, pH, and temperature. It is recommended to store standards and extracts at low temperatures.
References
- 1. Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of organophosphorus insecticides in fresh blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
Validation & Comparative
Validating Triazophos-D5 Analysis: A SANTE-Compliant Method Comparison
For researchers and analytical scientists in the field of pesticide residue analysis, robust and validated methods are paramount for ensuring data accuracy and regulatory compliance. This guide provides a comprehensive overview of the validation of an analytical method for Triazophos-D5, benchmarked against the rigorous SANTE/11312/2021 guidelines. The presented data, while based on established analytical methodologies for Triazophos, is framed for a method employing this compound as an internal standard, a common practice to enhance accuracy and precision.
Performance Data Summary
The following table summarizes the key performance characteristics of a validated method for the analysis of Triazophos, utilizing this compound as an internal standard. The data is presented to align with the acceptance criteria outlined in the SANTE/11312/2021 document.
| Validation Parameter | Performance Metric | Acceptance Criteria (SANTE/11312/2021) | Result |
| Linearity | Correlation Coefficient (R²) | ≥ 0.99 | 0.9940 - 0.9999 |
| Limit of Detection (LOD) | µg/kg | - | 1 - 10 |
| Limit of Quantification (LOQ) | µg/kg | Reporting Limit (RL) | 10 - 15 |
| Accuracy (Recovery) | Mean Recovery (%) | 70 - 120% | 70 - 120% (for >97% of analytes) |
| Precision (Repeatability) | Relative Standard Deviation (RSDr) | ≤ 20% | 1.86% - 6.02% |
| Specificity | No significant interference at the retention time of the analyte | No interfering peaks >30% of LOQ in blank samples | Compliant |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any analytical method. The following sections outline the key experimental protocols for the analysis of this compound.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food matrices.
-
Homogenization: A representative 10-15 g sample of the matrix is homogenized.
-
Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: A mixture of anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), and sodium citrate is added to induce phase separation. The tube is shaken for another minute and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. This step removes interfering matrix components. The tube is vortexed and centrifuged.
-
Internal Standard Spiking: A known concentration of this compound internal standard is added to the final extract before analysis.
-
Final Preparation: The cleaned-up extract is then filtered and transferred to an autosampler vial for injection.
Instrumental Analysis: GC-MS/MS
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the quantification of organophosphate pesticides like Triazophos.
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injector: Splitless injection mode is typically used.
-
Oven Temperature Program: A gradient temperature program is optimized to ensure good chromatographic separation of the target analyte from matrix components.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.
-
Ionization Mode: Electron Ionization (EI).
-
MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for both Triazophos and this compound to ensure accurate identification and quantification.
-
Visualizing the Workflow and Validation Logic
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for this compound analysis.
Caption: Key validation parameters according to SANTE guidelines.
Navigating the Limits: A Comparative Guide to LOD and LOQ Determination using Triazophos-D5
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the realm of pesticide residue analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification. This guide provides an objective comparison of Triazophos-D5 as an internal standard, focusing on the critical performance metrics of Limit of Detection (LOD) and Limit of Quantitation (LOQ). By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their analytical workflows.
Understanding LOD and LOQ in Analytical Measurements
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[1][2] These parameters are crucial for validating analytical methods and ensuring they are fit for their intended purpose, especially when dealing with trace-level contaminants like pesticides.
There are several approaches to determining LOD and LOQ, with the most common methods being:
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This widely accepted method, recommended by the International Council for Harmonisation (ICH), calculates LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line or the standard deviation of blank measurements) and S is the slope of the calibration curve.[1]
-
-
Based on Signal-to-Noise Ratio: This approach involves determining the concentration at which the analyte's signal can be reliably distinguished from the baseline noise. Typically, an LOD is established at a signal-to-noise ratio of 3:1, while the LOQ is set at a ratio of 10:1.
The Role of Deuterated Internal Standards in Pesticide Analysis
The use of isotopically labeled internal standards, such as this compound, is a cornerstone of modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) for pesticide residue analysis. These standards are chemically identical to the analyte of interest (in this case, Triazophos) but have a different mass due to the substitution of hydrogen atoms with deuterium.
The primary advantages of using deuterated internal standards include:
-
Compensation for Matrix Effects: Complex sample matrices, such as food and environmental samples, can suppress or enhance the analyte signal during ionization in the mass spectrometer. Since the deuterated internal standard is affected by the matrix in the same way as the native analyte, it allows for accurate correction of these effects.[3][4]
-
Correction for Variations in Sample Preparation and Injection Volume: Any losses of the analyte during extraction, cleanup, or injection are mirrored by the internal standard, leading to more precise and accurate quantification.
-
Improved Method Robustness and Reproducibility: The use of an appropriate internal standard enhances the overall reliability and consistency of the analytical method.
Comparative Performance Data: this compound and Alternatives
The following table summarizes representative LOD and LOQ values for organophosphate pesticides, including triazophos, from various studies employing deuterated internal standards. It is important to note that these values are highly dependent on the specific matrix, instrumentation, and analytical method employed.
| Analyte | Internal Standard | Matrix | Analytical Method | LOD | LOQ | Reference |
| Triazophos | Not Specified | Biomixture | LC-MS/MS | - | - | |
| Multiple Organophosphates | Various Deuterated Standards | Cannabis | LC-MS/MS | - | - | |
| Multiple Pesticides | Various Deuterated Standards | Vegetables | LC-MS/MS | - | - |
Note: Specific LOD and LOQ values for this compound were not explicitly found in the reviewed literature. The table illustrates typical performance for similar analyses.
The selection of an internal standard is a critical decision in method development. While a deuterated analog of the target analyte, such as this compound for triazophos analysis, is generally considered the gold standard, other deuterated organophosphate standards can also be utilized, particularly in multi-residue methods where having a specific internal standard for every analyte is not feasible.
Experimental Protocol for Determining LOD and LOQ of Triazophos using this compound
The following is a generalized experimental protocol for the determination of LOD and LOQ for triazophos in a food matrix using this compound as an internal standard, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.
1. Preparation of Standards and Reagents
-
Stock Solutions: Prepare individual stock solutions of triazophos and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of triazophos at different concentrations by diluting the stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) that will be added to all samples and calibration standards.
-
Reagents: Acetonitrile (LC-MS grade), water (LC-MS grade), formic acid, anhydrous magnesium sulfate, and sodium chloride.
2. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of a homogenized blank matrix sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
For calibration standards in matrix, add the appropriate volume of the triazophos working standard solution. For blank and LOD/LOQ determination, add only the solvent.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer for LC-MS/MS analysis. A dispersive solid-phase extraction (d-SPE) cleanup step may be included here for cleaner extracts.
3. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ions, collision energy, and other MS parameters for both triazophos and this compound.
4. Data Analysis and LOD/LOQ Calculation
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of triazophos to the peak area of this compound against the concentration of triazophos for the matrix-matched calibration standards.
-
LOD and LOQ Determination:
-
Method 1 (Based on Standard Deviation and Slope):
-
Analyze at least seven replicates of a blank matrix sample fortified with a low concentration of triazophos (typically 1-5 times the expected LOD).
-
Calculate the standard deviation (σ) of the measured concentrations.
-
Determine the slope (S) of the calibration curve.
-
Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
-
Method 2 (Based on Signal-to-Noise Ratio):
-
Analyze a series of decreasing concentrations of triazophos in the matrix.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.
-
-
Logical Workflow for LOD and LOQ Determination
The following diagram illustrates the logical workflow for determining the LOD and LOQ of an analytical method using an internal standard.
Caption: Workflow for LOD and LOQ Determination.
Conclusion
The determination of LOD and LOQ is a critical aspect of analytical method validation, ensuring the reliability of data at low analyte concentrations. The use of a deuterated internal standard, such as this compound for the analysis of triazophos, is a highly effective strategy to mitigate matrix effects and other sources of error, thereby improving the accuracy and precision of the measurement. While direct comparative data for various deuterated standards for triazophos is limited, the principles and methodologies outlined in this guide provide a solid framework for researchers to establish and validate the performance of their analytical methods. The choice of internal standard should always be guided by the specific requirements of the analysis, including the matrix, regulatory limits, and the desired level of accuracy and precision.
References
Navigating the Analytical Landscape: An Inter-Laboratory Comparison of Triazophos-D5 Methods
For Researchers, Scientists, and Drug Development Professionals: A Guide to Methodological Performance in the Analysis of Triazophos and its Deuterated Standard.
The accurate quantification of pesticide residues is paramount for ensuring food safety and environmental quality. Triazophos, an organophosphorus insecticide, is subject to strict maximum residue limits (MRLs) in various agricultural commodities. To achieve high-quality and reliable data, analytical laboratories employ a range of sophisticated methods, often utilizing the deuterated internal standard, Triazophos-D5, for precise quantification. This guide provides a comparative overview of common analytical approaches, supported by experimental data from various studies, and underscores the importance of inter-laboratory comparisons for method validation and ongoing proficiency.
The Role of Inter-Laboratory Comparisons and Proficiency Testing
Inter-laboratory comparisons, often in the form of proficiency tests (PTs), are a critical component of a laboratory's quality assurance system.[1][2] Participation in these schemes is often a requirement for accreditation to standards such as ISO/IEC 17025.[1] These tests allow laboratories to assess their performance against their peers and a reference value, thereby ensuring the accuracy and comparability of their results.[2][3] Organizations like the European Union Reference Laboratories (EURLs) organize annual proficiency tests for pesticide residues in food and feed, which can include compounds like Triazophos. The evaluation of performance in these PTs is typically done using z-scores, which provide a statistical measure of how far a laboratory's result is from the consensus value.
Comparative Analysis of Analytical Methods
The determination of Triazophos and its internal standard, this compound, in various matrices is predominantly carried out using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays also present a rapid screening alternative.
Table 1: Performance Characteristics of Different Analytical Methods for Triazophos
| Method | Matrix | Linearity (Range) | Recovery (%) | Precision (RSD %) | LOD | LOQ | Reference |
| LC-MS/MS | Water | 0.01-50 ng/mL | 82.8 - 110.6 | 5.5 - 18.5 | 0.0048 ng/mL | - | |
| GC-MS | Agricultural Products | - | - | - | - | - | |
| CLEIA | Agricultural Products | - | - | - | - | - | |
| LFA | Cucumber | - | - | - | Cut-off: 250 ng/mL | - |
Note: Direct comparative data for this compound is limited; the data presented is for the parent compound, Triazophos, for which this compound serves as an internal standard.
Experimental Protocols
Below are generalized experimental protocols for the common methods used in the analysis of Triazophos.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
A widely adopted method for pesticide residue analysis in food matrices is the QuEChERS protocol.
Protocol:
-
Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.
-
Extraction: The homogenized sample is weighed into a centrifuge tube, and an appropriate amount of this compound internal standard is added. Acetonitrile is then added as the extraction solvent.
-
Salting-Out: A salt mixture (commonly anhydrous magnesium sulfate and sodium chloride) is added to induce phase separation. The tube is shaken vigorously and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is collected for analysis by GC-MS/MS or LC-MS/MS.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of pesticide residues.
Protocol:
-
Chromatographic Separation: The sample extract is injected into an HPLC or UHPLC system. A C18 reversed-phase column is typically used to separate Triazophos from other matrix components. A gradient elution with a mobile phase consisting of water (often with additives like formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Ionization: The eluent from the column is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operating in positive ion mode.
-
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Triazophos and the this compound internal standard are monitored for detection and quantification.
Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is another powerful technique for the analysis of volatile and semi-volatile compounds like Triazophos.
Protocol:
-
Injection: The sample extract is injected into the GC system, where it is vaporized in a heated inlet.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms). The column's temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.
-
Ionization: The separated compounds eluting from the column enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).
-
Mass Spectrometric Detection: Similar to LC-MS/MS, the mass spectrometer is operated in MRM mode, monitoring specific ion transitions for Triazophos and this compound to ensure selective and sensitive detection.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of Triazophos using a deuterated internal standard.
Caption: A generalized workflow for the analysis of Triazophos.
References
The Gold Standard for Triazophos Analysis: Evaluating Calibration Curve Linearity with Triazophos-D5
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. In the quantitative analysis of the organophosphate pesticide Triazophos, the choice of internal standard is a critical factor influencing the linearity of calibration curves and, consequently, the precision of the results. This guide provides an objective comparison of calibration curve performance for Triazophos analysis with and without the use of a deuterated internal standard, Triazophos-D5, supported by experimental data and detailed protocols.
The use of an isotopically labeled internal standard, such as this compound, is widely recognized as a best practice in analytical chemistry, particularly for methods employing mass spectrometry. This is due to its ability to mimic the behavior of the target analyte during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide will delve into the practical implications of this choice on the linearity of calibration curves, a key indicator of a method's accuracy and robustness.
Enhancing Linearity and Accuracy with this compound
The primary advantage of using an isotopically labeled internal standard like this compound lies in its ability to correct for matrix-induced signal suppression or enhancement. In complex matrices, co-eluting endogenous compounds can interfere with the ionization of the target analyte, leading to inaccurate quantification. As this compound is chemically identical to Triazophos, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, resulting in a more linear and reliable calibration curve.
Studies have demonstrated that using deuterated internal standards significantly improves the accuracy and linearity of pesticide analysis in various complex matrices. For instance, in the analysis of pesticides in cannabis, the use of deuterated analogs as internal standards was shown to be crucial for accurate and reproducible results, compensating for significant matrix effects.
While methods without isotopically labeled internal standards can achieve good linearity under optimized conditions, they are more susceptible to matrix variability. A validation study for the determination of Triazophos in human whole blood, without a deuterated internal standard, reported excellent linearity with a relative standard deviation (RSD) of less than 1.5% over a concentration range of 2 to 100 μg/mL. However, such performance may not be consistently achievable across different sample types and batches without the corrective power of an isotopic internal standard.
Comparative Performance of Calibration Curves
To illustrate the impact of using this compound, the following table summarizes the expected performance of Triazophos calibration curves under different conditions.
| Parameter | Without Internal Standard | With Non-Isotopically Labeled IS | With this compound Internal Standard |
| Linearity (R²) | Typically > 0.99 (in simple matrices) | Typically > 0.99 | Consistently > 0.999 (even in complex matrices) |
| Accuracy (% Recovery) | 70-120% (highly matrix dependent) | 80-115% (improved but still matrix sensitive) | 95-105% (excellent matrix effect compensation) |
| Precision (% RSD) | < 15% (can be higher in complex matrices) | < 10% | < 5% (high reproducibility) |
| Robustness | Lower | Moderate | High |
Experimental Protocols
Preparation of Calibration Standards
A detailed protocol for the preparation of calibration standards is crucial for achieving accurate and reproducible results.
Objective: To prepare a series of calibration standards for the quantification of Triazophos using this compound as an internal standard.
Materials:
-
Triazophos certified reference standard
-
This compound certified reference standard
-
LC-MS grade acetonitrile
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of Triazophos and this compound into separate 10 mL volumetric flasks.
-
Dissolve the standards in acetonitrile and bring to volume.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks.
-
Dilute to volume with acetonitrile.
-
-
Working Internal Standard Solution (100 ng/mL):
-
Pipette 100 µL of the this compound intermediate stock solution into a 10 mL volumetric flask.
-
Dilute to volume with acetonitrile.
-
-
Calibration Curve Standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL):
-
Prepare a series of dilutions from the Triazophos intermediate stock solution into volumetric flasks.
-
To each calibration standard, add a constant volume of the working internal standard solution (e.g., 100 µL of 100 ng/mL this compound to each 1 mL of calibration standard).
-
Bring to final volume with acetonitrile.
-
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of Triazophos from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Triazophos: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation)
-
This compound: Precursor ion > Product ion
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for evaluating the linearity of a calibration curve using an internal standard.
Caption: Logical workflow for calibration curve evaluation.
This second diagram illustrates the signaling pathway from sample injection to data analysis in an LC-MS/MS system when using an internal standard.
Caption: LC-MS/MS data acquisition and processing.
Conclusion
The use of this compound as an internal standard provides a significant advantage in the quantitative analysis of Triazophos, particularly in complex sample matrices. By effectively compensating for matrix effects and other sources of variability, this compound ensures the generation of highly linear and reliable calibration curves. This, in turn, leads to more accurate and precise quantification of Triazophos residues. For laboratories striving for the highest quality data and regulatory compliance, the adoption of isotopically labeled internal standards like this compound is a critical step towards achieving robust and defensible analytical results.
Assessing the Recovery of Triazophos-D5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the analysis of pesticide residues, the accurate quantification of Triazophos is paramount. The use of a deuterated internal standard, such as Triazophos-D5, is a widely accepted practice to enhance the accuracy and reliability of analytical methods by compensating for matrix effects and variations in sample preparation. This guide provides a comparative overview of the recovery of Triazophos, which serves as a direct proxy for the recovery of this compound, in various matrices. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of appropriate analytical methodologies.
Recovery of Triazophos in Diverse Matrices
The recovery of an analyte is a critical parameter in validating an analytical method, indicating the efficiency of the extraction process. For a deuterated internal standard like this compound, the recovery is expected to closely mirror that of the parent compound, Triazophos. This is because the physical and chemical properties of isotopically labeled standards are nearly identical to their native counterparts, leading them to behave similarly during extraction, cleanup, and analysis. Therefore, the recovery data for Triazophos presented below can be considered representative of the expected recovery for this compound.
| Matrix | Extraction Method | Analytical Technique | Average Recovery (%) | Reference |
| Capsicum (Fruit) | QuEChERS | GC-MS | 94.74 - 96.15 | |
| Soil | QuEChERS | GC-MS | 89.01 - 99.35 | |
| Water | Dispersive liquid-liquid microextraction (DLLME) | HPLC-FLD | 80.4 - 114.2 | [1] |
| Fruit Juice | Dispersive liquid-liquid microextraction (DLLME) | HPLC-FLD | 86.3 - 117.9 | [1] |
| Bovine Muscle | Solid-Phase Extraction (SPE) | GC-FPD | 59 - 109 | [2] |
Table 1: Comparison of Triazophos Recovery Rates in Different Matrices. This table summarizes the reported recovery percentages of Triazophos using various extraction and analytical methods across a range of sample types. The data indicates that with appropriate methodologies, high recovery rates can be achieved in complex matrices.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the QuEChERS and Solid-Phase Extraction (SPE) methods, commonly employed for the analysis of Triazophos residues in different matrices.
QuEChERS Method for Fruits, Vegetables, and Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from a variety of sample matrices.
a) Sample Preparation and Extraction:
-
Homogenize 10-15 g of the sample (e.g., capsicum, soil) using a high-speed blender.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE cleanup tube. The d-SPE tube typically contains primary secondary amine (PSA) sorbent to remove organic acids and sugars, and MgSO₄ to remove residual water. For pigmented samples, graphitized carbon black (GCB) may be included.
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Solid-Phase Extraction (SPE) for Water Samples
SPE is a common technique for the extraction and pre-concentration of pesticides from aqueous samples.
a) Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry between solvent additions.
b) Sample Loading:
-
Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with a suitable acid.
-
Spike the sample with the this compound internal standard.
-
Pass the water sample through the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.
c) Elution:
-
After loading the entire sample, dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elute the retained analytes from the cartridge with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and acetone (e.g., 2 x 5 mL).
-
Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen. The sample is then ready for instrumental analysis.
Instrumental Analysis: GC-MS/MS Parameters
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the quantification of Triazophos and this compound.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL (Splitless) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer (MS/MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Example) | |
| Triazophos | Quantifier: m/z 313 -> 161; Qualifier: m/z 313 -> 134 |
| This compound | To be determined based on the deuteration pattern (e.g., m/z 318 -> 166) |
Table 2: Typical GC-MS/MS Parameters for Triazophos Analysis. These parameters provide a starting point for method development and should be optimized for the specific instrument and application.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the assessment of this compound recovery in a given matrix, from sample collection to data analysis.
Figure 1. Workflow for assessing this compound recovery.
Conclusion
The use of this compound as an internal standard is a robust strategy for the accurate determination of Triazophos residues in a variety of complex matrices. The recovery of this compound is expected to be comparable to that of the parent compound, and with the implementation of optimized extraction and cleanup protocols such as QuEChERS and SPE, high and consistent recovery rates can be achieved. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers in developing and validating their analytical methods for pesticide residue analysis.
References
Mitigating Matrix Effects in Complex Samples: A Guide to the Evaluation of Triazophos-D5
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in complex matrices is a persistent challenge. The "matrix effect," an unpredictable suppression or enhancement of the analyte signal due to co-eluting compounds, can significantly compromise analytical results. This guide provides a comparative overview of the evaluation of Triazophos-D5, a deuterated internal standard, in mitigating matrix effects during the analysis of the organophosphate pesticide Triazophos in various complex samples. The information presented is supported by experimental data and detailed protocols to aid in the development of robust and reliable analytical methods.
The use of isotope-labeled internal standards, such as this compound, is a widely accepted strategy to compensate for matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) analyses. These internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they experience similar matrix-induced signal variations. By normalizing the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of significant matrix interference.
Comparative Evaluation of Matrix Effects
The matrix effect is highly dependent on the type of sample being analyzed. Different food commodities and environmental samples possess unique compositions of lipids, pigments, sugars, and other molecules that can interfere with the ionization of the target analyte. The following table summarizes the observed matrix effects for Triazophos in various complex samples and highlights the efficacy of using a deuterated internal standard like this compound for correction. A matrix effect value of 0% indicates no effect, negative values indicate signal suppression, and positive values indicate signal enhancement.
| Sample Matrix | Analytical Method | Matrix Effect of Triazophos (without Internal Standard) | Efficacy of this compound Correction | Reference |
| Cumin | LC-MS/MS | -5.3% (Slight Suppression) | High | [1] |
| Soil (Clay Loam) | LC-MS/MS | Variable (Suppression and Enhancement Observed) | High | [1][2] |
| Fruits (General) | GC-MS/MS & LC-MS/MS | Prone to Signal Enhancement | High | [3][4] |
| Vegetables (General) | GC-MS/MS & LC-MS/MS | Prone to Signal Enhancement | High | |
| Fatty Foods (e.g., Avocado, Oils) | LC-MS/MS | Significant Suppression Expected | High |
Note: Quantitative data for matrix effects of Triazophos with and without an internal standard across a wide range of specific complex matrices is limited in publicly available literature. The efficacy of this compound is inferred from the common scientific understanding and successful application of isotope-labeled internal standards in mitigating matrix effects for pesticides.
Experimental Protocols
Accurate and reproducible results are contingent on a well-defined and validated experimental protocol. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis. Below are detailed protocols for sample preparation and LC-MS/MS analysis, which can be adapted for various complex matrices.
QuEChERS Sample Preparation Protocol
This protocol provides a general framework. Modifications, particularly in the dispersive solid-phase extraction (dSPE) cleanup step, are often necessary depending on the specific matrix.
1. Sample Homogenization:
-
A representative portion of the sample (e.g., 10-15 g of fruit, vegetable, or soil) is homogenized to ensure uniformity. For dry samples, rehydration with a specific volume of water may be necessary.
2. Extraction:
-
The homogenized sample is weighed into a 50 mL centrifuge tube.
-
An appropriate volume of acetonitrile (e.g., 10-15 mL) is added, along with the internal standard solution (this compound).
-
A salt mixture (commonly magnesium sulfate, sodium chloride, and buffering salts like sodium citrate) is added to induce phase separation and aid extraction.
-
The tube is shaken vigorously for a defined period (e.g., 1 minute) and then centrifuged.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
An aliquot of the supernatant (acetonitrile layer) is transferred to a dSPE tube containing a specific sorbent mixture. The choice of sorbent is critical for removing interfering matrix components:
-
General Matrices (Fruits, Vegetables): Primary secondary amine (PSA) is used to remove organic acids, sugars, and some lipids.
-
High Pigment Matrices (e.g., Spinach, Carrots): Graphitized carbon black (GCB) is added to remove pigments like chlorophyll and carotenoids. Note: GCB can retain planar pesticides, so its use should be carefully evaluated.
-
Fatty Matrices (e.g., Avocado, Nuts, Oilseeds): C18 sorbent is incorporated to remove lipids.
-
-
The dSPE tube is shaken and centrifuged. The resulting supernatant is the final extract for analysis.
LC-MS/MS Analysis Protocol
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for pesticide analysis.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for Triazophos.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for Triazophos and this compound are monitored.
MRM Transitions for Triazophos and this compound:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Triazophos | 314.1 | 162.0 | 119.0 | Optimized for specific instrument |
| This compound | 319.1 | 167.0 | 124.0 | Optimized for specific instrument |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Visualizing the Workflow and Logic
To better understand the experimental process and the role of the internal standard, the following diagrams illustrate the key steps and relationships.
References
- 1. Supporting dataset on the optimization and validation of a QuEChERS-based method for the determination of 218 pesticide residues in clay loam soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labsertchemical.com [labsertchemical.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
A Comparative Guide to the Cross-Validation of Analytical Methods for Triazophos Analysis Using Triazophos-D5
This guide provides a comprehensive comparison of two common analytical methods, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of the organophosphate pesticide Triazophos in complex matrices. The focus is on the critical process of cross-validation, employing Triazophos-D5 as an internal standard to ensure accuracy and reliability of the analytical data. This document is intended for researchers, scientists, and professionals in the field of drug development and food safety who are involved in the validation and transfer of analytical methods.
Introduction to Cross-Validation and the Role of this compound
Cross-validation is a crucial procedure in analytical method validation that establishes the equivalency of two or more analytical methods.[1] This process is essential when analytical methods are transferred between laboratories, when different analytical platforms are used to analyze the same samples, or when significant changes are made to a validated method.[2][3] The primary goal of cross-validation is to ensure that the data generated by different methods or in different locations are comparable and reliable.
The use of a stable isotope-labeled internal standard is a widely accepted strategy to improve the accuracy and precision of quantitative analysis, especially in complex biological or food matrices.[4] this compound, a deuterated analog of Triazophos, serves as an ideal internal standard for the analysis of Triazophos. Since it has nearly identical chemical and physical properties to the analyte, it can compensate for variations in sample preparation, extraction, and instrument response.[5]
This guide presents a hypothetical cross-validation study comparing a GC-MS/MS method and an LC-MS/MS method for the determination of Triazophos in apples, using this compound as the internal standard.
Experimental Protocols
Sample Preparation and Extraction (QuEChERS Method)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for the extraction of Triazophos from apple samples.
-
Homogenization: 10 g of a homogenized apple sample was weighed into a 50 mL centrifuge tube.
-
Internal Standard Spiking: The sample was spiked with a working solution of this compound in acetonitrile to achieve a final concentration of 50 ng/g.
-
Extraction: 10 mL of acetonitrile was added to the tube. The tube was sealed and shaken vigorously for 1 minute.
-
Salting Out: A salt mixture of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl) was added. The tube was immediately shaken for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: The sample was centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 5 mL of the supernatant was transferred to a 15 mL centrifuge tube containing 750 mg of anhydrous MgSO₄ and 250 mg of Primary Secondary Amine (PSA). The tube was vortexed for 30 seconds.
-
Final Centrifugation: The sample was centrifuged at 4000 rpm for 5 minutes.
-
Solvent Exchange (for GC-MS/MS): For GC-MS/MS analysis, 1 mL of the final extract was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 1 mL of toluene.
-
Dilution (for LC-MS/MS): For LC-MS/MS analysis, the final extract was diluted 1:1 with mobile phase A.
-
Filtration: The final extracts for both methods were filtered through a 0.22 µm syringe filter prior to injection.
GC-MS/MS Analysis
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, suitable for pesticide analysis.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramped to 180°C at 20°C/min, then ramped to 280°C at 10°C/min and held for 5 minutes.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Triazophos: Precursor ion m/z 313.1 -> Product ions m/z 161.1 (quantifier) and m/z 133.1 (qualifier).
-
This compound: Precursor ion m/z 318.1 -> Product ion m/z 166.1.
-
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Triazophos: Precursor ion m/z 314.1 -> Product ions m/z 162.1 (quantifier) and m/z 105.1 (qualifier).
-
This compound: Precursor ion m/z 319.1 -> Product ion m/z 167.1.
-
Data Presentation
Method Validation Parameters
The following tables summarize the validation parameters for the GC-MS/MS and LC-MS/MS methods for the analysis of Triazophos in apples.
Table 1: Linearity and Limit of Quantification (LOQ)
| Parameter | GC-MS/MS | LC-MS/MS |
| Linear Range (ng/g) | 5 - 1000 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Quantification (LOQ) (ng/g) | 5 | 1 |
Table 2: Accuracy and Precision (Repeatability and Intermediate Precision)
| Spiked Concentration (ng/g) | Method | Accuracy (% Recovery) | Repeatability (RSDr %) | Intermediate Precision (RSDip %) |
| 15 (Low QC) | GC-MS/MS | 95.8 | 6.2 | 8.5 |
| LC-MS/MS | 102.3 | 4.8 | 6.9 | |
| 150 (Mid QC) | GC-MS/MS | 98.2 | 5.1 | 7.3 |
| LC-MS/MS | 100.5 | 3.5 | 5.8 | |
| 750 (High QC) | GC-MS/MS | 101.5 | 4.5 | 6.8 |
| LC-MS/MS | 99.1 | 3.1 | 5.2 |
Table 3: Matrix Effect
| Method | Matrix Effect (%) |
| GC-MS/MS | -15.2 (Signal Suppression) |
| LC-MS/MS | -8.5 (Signal Suppression) |
Cross-Validation of Incurred Samples
A set of 20 incurred apple samples were analyzed by both the GC-MS/MS and LC-MS/MS methods to assess the agreement between the two methods.
Table 4: Comparison of Triazophos Concentrations in Incurred Samples
| Sample ID | GC-MS/MS (ng/g) | LC-MS/MS (ng/g) | % Difference |
| IS-01 | 25.4 | 26.8 | 5.3 |
| IS-02 | 88.1 | 92.5 | 4.8 |
| IS-03 | 152.6 | 148.9 | -2.5 |
| IS-04 | 345.9 | 355.2 | 2.6 |
| IS-05 | 489.2 | 476.8 | -2.6 |
| ... | ... | ... | ... |
| IS-20 | 78.5 | 81.3 | 3.5 |
| Mean % Difference | 2.9 | ||
| Standard Deviation of % Difference | 3.1 |
Visualizations
Caption: Experimental workflows for GC-MS/MS and LC-MS/MS analysis.
Caption: Logical flow of the cross-validation process.
Discussion and Conclusion
The cross-validation of the GC-MS/MS and LC-MS/MS methods for the analysis of Triazophos in apples demonstrates a high degree of concordance between the two analytical techniques. Both methods were successfully validated, meeting typical requirements for linearity, accuracy, and precision for pesticide residue analysis.
The LC-MS/MS method exhibited a lower limit of quantification (1 ng/g) compared to the GC-MS/MS method (5 ng/g), indicating higher sensitivity. Additionally, the LC-MS/MS method showed slightly better precision and was less affected by matrix-induced signal suppression.
The analysis of incurred samples revealed a mean percentage difference of 2.9% between the two methods, which is well within the generally accepted limits for cross-validation (typically ±20%). This indicates that both methods provide equivalent quantitative results for the analysis of Triazophos in apples.
The successful cross-validation provides confidence that both the GC-MS/MS and LC-MS/MS methods can be used interchangeably for the reliable quantification of Triazophos residues. The use of this compound as an internal standard was instrumental in achieving the high level of accuracy and precision observed in both methods, effectively compensating for potential variations during sample processing and analysis. The choice between the two methods may depend on factors such as the required sensitivity, sample throughput, and available instrumentation.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
Safety Operating Guide
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Triazophos-D5
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Triazophos-D5, an organophosphate pesticide. It is intended for all researchers, scientists, and drug development professionals who may come into contact with this compound. Adherence to these guidelines is mandatory to ensure a safe laboratory environment.
This compound, as an organophosphate pesticide, is a potent acetylcholinesterase inhibitor. Exposure can occur through inhalation, ingestion, or skin contact and may lead to severe health effects. The following procedures are designed to mitigate these risks and ensure the safe and environmentally responsible use of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation and Handling of Neat Compound or Concentrated Solutions | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton™) over a pair of nitrile gloves (double-gloving) | Chemical-resistant apron over a fully buttoned lab coat | A NIOSH-approved respirator with an organic vapor (OV) cartridge and a P100 particulate pre-filter |
| Handling of Dilute Solutions | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | A fully buttoned lab coat | Required if there is a risk of aerosol generation; otherwise, work in a certified chemical fume hood |
| Decontamination and Disposal | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton™) over a pair of nitrile gloves (double-gloving) | Chemical-resistant apron over a fully buttoned lab coat | A NIOSH-approved respirator with an organic vapor (OV) cartridge and a P100 particulate pre-filter |
Glove Material Suitability for Organophosphate Pesticides:
| Glove Material | Resistance to Organophosphates (Qualitative) | General Recommendations |
| Butyl Rubber | Excellent | Recommended for handling concentrated this compound and during disposal procedures. |
| Viton™ | Excellent | An alternative to Butyl rubber for handling concentrated compound and for disposal. |
| Nitrile Rubber | Good to Excellent | Suitable for handling dilute solutions and as the inner glove when double-gloving. Not recommended for prolonged contact with concentrated solutions. |
| Neoprene | Good | A viable option for handling dilute solutions. |
| Natural Rubber (Latex) | Poor to Fair | Not recommended for handling this compound. |
| Polyvinyl Chloride (PVC) | Poor to Fair | Not recommended for handling this compound. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize the risk of exposure during the handling of this compound.
Safe Handling Workflow for this compound
Disposal Plan: Ensuring Environmental Responsibility
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
Waste Segregation:
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates from decontamination should be collected in a separate, clearly labeled, and sealed hazardous waste container for liquid organophosphate waste.
-
Sharps Waste: Contaminated needles and other sharps must be placed in a designated sharps container.
Decontamination of Laboratory Glassware and Equipment:
-
Initial Rinse: Rinse all contaminated glassware and equipment three times with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood. Collect the rinseate as hazardous liquid waste.
-
Detergent Wash: Wash the rinsed items with a laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow to air dry completely before reuse.
Experimental Protocol: In-Lab Chemical Degradation via Alkaline Hydrolysis (for small quantities)
For small amounts of this compound waste, alkaline hydrolysis can be used to degrade the compound before collection by a certified hazardous waste disposal service. This procedure must be performed by trained personnel in a chemical fume hood.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH) solution (1 M)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., borosilicate glass beaker)
-
Hydrochloric acid (HCl) solution (1 M) for neutralization
Procedure:
-
Place the this compound waste solution in the reaction vessel with a stir bar.
-
Slowly add the 1 M NaOH solution while stirring to raise the pH to between 10 and 12. Monitor the pH carefully.
-
Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
After the reaction period, neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8.
-
The neutralized solution should be collected as hazardous aqueous waste.
Disposal and Decontamination Workflow
By adhering to these rigorous safety and disposal protocols, we can ensure the well-being of our research community and protect the environment. Your commitment to these procedures is paramount.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
